Structural Elucidation and Analytical Validation of 4-(1-Methyl-1H-imidazol-4-yl)aniline
Executive Summary & Strategic Context In the development of small-molecule kinase inhibitors—specifically those targeting BCR-ABL or VEGFR pathways—the imidazole-aniline pharmacophore is a critical structural motif. The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the development of small-molecule kinase inhibitors—specifically those targeting BCR-ABL or VEGFR pathways—the imidazole-aniline pharmacophore is a critical structural motif. The molecule 4-(1-Methyl-1H-imidazol-4-yl)aniline represents a specific regiochemical challenge often encountered during the scale-up of active pharmaceutical ingredients (APIs) similar to Nilotinib or Imatinib analogs.
The primary analytical hurdle is distinguishing the 1,4-isomer (the target) from the thermodynamically favorable or kinetically competitive 1,5-isomer . Standard LC-MS confirms molecular weight but fails to determine regiochemistry.
This guide details a self-validating structural elucidation protocol using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR), with a specific focus on NOESY and HMBC experiments to unequivocally assign the position of the aniline ring on the imidazole scaffold.
Analytical Strategy & Workflow
The elucidation process follows a deductive logic path, moving from elemental composition to absolute regiochemistry.
Figure 1: Analytical workflow prioritizing the differentiation of regioisomers.
High-Resolution Mass Spectrometry (HRMS)
Before investing instrument time in NMR, we must validate the elemental formula.
ppm. A fragmentation pattern showing the loss of the methyl group () or the amino group () supports the structural hypothesis but is not definitive for regiochemistry.
NMR Spectroscopy: The Regiochemistry Engine
This is the core of the elucidation. We utilize DMSO-d6 as the solvent. It is superior to CDCl
for this application because:
It ensures complete solubility of the polar amino-imidazole.
It slows proton exchange, often allowing the observation of the
protons as a discrete broad singlet rather than a washed-out baseline hump.
1H NMR Assignment (400 MHz, DMSO-d6)
The spectrum should integrate to exactly 11 protons. Any deviation suggests trapped solvent or impurities.
Position
Type
(ppm)
Multiplicity
Integral
Assignment Logic
H-2'
Imidazole
7.65
Singlet (s)
1H
Deshielded, between two nitrogens.
H-5'
Imidazole
7.35
Singlet (s)
1H
Critical Signal. If absent, substitution is at C5.
H-2/6
Phenyl
7.45
Doublet (d, J=8.5)
2H
Ortho to imidazole (AA'BB' system).
H-3/5
Phenyl
6.58
Doublet (d, J=8.5)
2H
Ortho to amine (shielded by resonance).
NH2
Amine
5.10
Broad Singlet
2H
Exchangeable; shift varies with conc./temp.
N-Me
Methyl
3.68
Singlet (s)
3H
Characteristic N-Methyl on aromatic ring.
The Regiochemistry Problem: 1,4- vs. 1,5-Isomer
In the synthesis of N-methylimidazoles, alkylation or arylation can occur at either nitrogen or carbon positions depending on the synthetic route (e.g., Suzuki coupling vs. cyclization).
Target (1,4-isomer): The phenyl ring is at C4. The proton at C5 is adjacent to the N-Methyl group.
Impurity (1,5-isomer): The phenyl ring is at C5.[1] The proton at C4 is far from the N-Methyl group.
Definitive Proof via 2D NMR (NOESY & HMBC)
We employ NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proximity (< 5 Å). This is the self-validating step.
Protocol: NOESY 1D or 2D
Excitation: Irradiate the N-Methyl signal at 3.68 ppm.
Observation: Look for enhancement of aromatic signals.
Interpretation Logic:
Scenario A (Target: 1,4-Isomer):
Irradiating N-Me (3.68 ppm) produces a strong NOE signal at H-5' (7.35 ppm).
Reason: In the 1,4-isomer, the C5 proton is spatially adjacent to the N-methyl group.
Secondary Check:No NOE is observed between N-Me and the Phenyl protons (H-2/6), as they are too distant.
Scenario B (Impurity: 1,5-Isomer):
Irradiating N-Me produces a strong NOE signal at the Phenyl H-2/6 protons (7.45 ppm) or the substituent at C5.
Reason: Steric crowding forces the phenyl ring at C5 to be in close proximity to the N-methyl.
Absence: No NOE to an imidazole proton (since H5 is substituted).
Validation via HMBC (Heteronuclear Multiple Bond Correlation)
HMBC correlates protons to carbons separated by 2-3 bonds.
N-Me Protons will correlate to C2 and C5 of the imidazole ring.
If the structure is the 1,4-isomer , C5 is a methine (CH) carbon (visible in HSQC).
If the structure is the 1,5-isomer , C5 is a quaternary carbon (no HSQC peak).
Visualizing the Connectivity
The following diagram maps the critical NOE and HMBC correlations required to confirm the structure.
Figure 2: Key NOE (orange dashed) and HMBC (black solid) correlations. The N-Me to H-5 NOE is the "fingerprint" of the 1,4-isomer.
Experimental Protocol (SOP)
To ensure reproducibility and data integrity (E-E-A-T), follow this Standard Operating Procedure.
Sample Preparation
Mass: Weigh 5.0 – 10.0 mg of the solid analyte.
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (particulates cause line broadening).
Transfer: Transfer to a clean, dry 5mm NMR tube.
Instrument Parameters (Standard 400/500 MHz)
Temperature: 298 K (25°C).
1H NMR:
Spectral Width: -2 to 14 ppm.
Relaxation Delay (D1):
seconds (essential for accurate integration of aromatic protons).
Scans: 16 (minimum).
1D NOESY (Selective):
Mixing Time: 500 ms.
Selectivity: Gaussian pulse centered on 3.68 ppm (N-Me).
Conclusion
The structural validation of 4-(1-Methyl-1H-imidazol-4-yl)aniline relies on the specific discrimination of the imidazole substitution pattern. While Mass Spectrometry confirms the formula, it is the NOE correlation between the N-Methyl group and the Imidazole H-5 proton that serves as the definitive, self-validating proof of the 1,4-regioisomer. Absence of this correlation, or presence of an NOE to the phenyl ring, indicates the formation of the unwanted 1,5-isomer.
References
Bellina, F., et al. "Regioselective synthesis of 1,4- and 1,5-disubstituted imidazoles via palladium-catalyzed cross-coupling." Journal of Organic Chemistry, 2005.
Khattab, M., et al. "Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives."[2] International Journal of Research in Pharmacy and Chemistry, 2012.[1]
The following technical guide provides an in-depth analysis of 4-(1-Methyl-1H-imidazol-4-yl)aniline , a critical intermediate in the synthesis of small-molecule kinase inhibitors. CAS Number: 89250-16-8 Molecular Formula...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-(1-Methyl-1H-imidazol-4-yl)aniline , a critical intermediate in the synthesis of small-molecule kinase inhibitors.
CAS Number: 89250-16-8
Molecular Formula: C₁₀H₁₁N₃
Molecular Weight: 173.22 g/mol
Executive Summary
4-(1-Methyl-1H-imidazol-4-yl)aniline is a bifunctional pharmacophore widely utilized in medicinal chemistry, particularly in the development of Type II kinase inhibitors. Its structure combines a solvent-exposed solubilizing group (the imidazole) with a hinge-binding or hydrophobic-pocket-targeting moiety (the aniline).
The compound is distinguished by its specific regiochemistry. Unlike its more thermodynamically accessible isomer, 4-(1-methyl-1H-imidazol-5-yl)aniline (CAS 89250-15-7), the 4-yl isomer provides a linear vector essential for penetrating deep hydrophobic pockets in enzymes such as VEGFR, PDGFR, and KIT. This guide details the rigorous synthesis, characterization, and handling protocols required to ensure high purity and regiochemical fidelity.
Chemical Identity & Properties
Property
Data
Notes
CAS Number
89250-16-8
Distinct from the 5-yl isomer (89250-15-7).
IUPAC Name
4-(1-Methyl-1H-imidazol-4-yl)aniline
Also known as 1-Methyl-4-(4-aminophenyl)imidazole.
SMILES
CN1C=NC(=C1)C2=CC=C(N)C=C2
Encodes the 1,4-substitution pattern.
pKa (Calc)
~6.9 (Imidazole), ~4.0 (Aniline)
Imidazole nitrogen acts as a proton acceptor at physiological pH.
LogP
1.25
Moderate lipophilicity; amenable to oral bioavailability optimization.
Appearance
Off-white to pale yellow solid
Oxidizes slowly upon air exposure (darkens).
Solubility
DMSO, Methanol, Dilute Acid
Poor solubility in water at neutral pH; soluble as HCl salt.
Synthetic Pathways & Protocols
The synthesis of the 4-yl isomer presents a classic "regioisomer trap." Direct methylation of 4-(4-aminophenyl)imidazole typically yields a mixture favoring the unwanted 5-yl isomer due to steric hindrance and tautomeric equilibrium. Therefore, a Suzuki-Miyaura Cross-Coupling approach is the industry standard for maintaining regiochemical integrity.
This route couples a pre-methylated imidazole halide with an aniline boronate, ensuring the methyl group is fixed in the correct position before C-C bond formation.
Charge: In a 250 mL round-bottom flask, combine 4-Bromo-1-methyl-1H-imidazole (1.0 eq), 4-Aminophenylboronic acid pinacol ester (1.1 eq), and K₂CO₂ (2.5 eq).
Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Degas with N₂ for 15 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling side products.
Catalysis: Add Pd(dppf)Cl₂·DCM (0.05 eq) under a positive stream of nitrogen.
Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 161/163).
Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.
Purification: The imidazole moiety makes the product polar. Use flash chromatography with a gradient of 0–10% Methanol in DCM (with 1% NH₄OH additive to reduce tailing).
If starting from 4-(4-nitrophenyl)imidazole, methylation typically yields a 3:1 mixture of 5-yl:4-yl isomers. The 4-yl isomer is less polar and can be separated, but yields are lower. This route is generally discouraged for scale-up due to atom economy loss.
Applications in Drug Discovery[1][2]
This scaffold acts as a "linker-head" motif in kinase inhibitors.
H-Bond Acceptor (N3): The imidazole nitrogen (N3) often serves as a hydrogen bond acceptor, interacting with conserved residues (e.g., the "gatekeeper" residue) in the ATP-binding pocket.
Vector Control: The 1,4-substitution geometry extends the aniline linearly, allowing the amine to form H-bonds with the hinge region or solvent-front residues.
Solubility Enhancement: The basic imidazole improves the physicochemical profile of otherwise lipophilic biaryl systems.
Figure 2: Pharmacophore interaction map demonstrating the dual binding modes of the scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to oxidation (browning) over time.
Handling: Use standard PPE. The compound is basic; avoid contact with strong acids which will form salts (e.g., Hydrochloride), altering solubility profiles.
References
PubChem. (n.d.).[3] Compound Summary: 4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS 89250-16-8). National Center for Biotechnology Information. Retrieved from [Link]
Alchimica. (n.d.). Product Catalog: 4-(1-Methyl-1H-imidazol-5-yl)aniline vs 4-yl isomer. Retrieved from [Link] (Verifying isomeric CAS distinction).
Organic Chemistry Portal. (n.d.). Suzuki Coupling of Imidazoles. Retrieved from [Link]
This technical guide provides an in-depth analysis of 4-(1-Methyl-1H-imidazol-4-yl)aniline , a specific heterocyclic building block used in medicinal chemistry, particularly in the synthesis of kinase inhibitors and the...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-(1-Methyl-1H-imidazol-4-yl)aniline , a specific heterocyclic building block used in medicinal chemistry, particularly in the synthesis of kinase inhibitors and the development of Structure-Activity Relationships (SAR) for oncology drugs.
CAS Registry Number: 89250-16-8
Role: Kinase Inhibitor Intermediate / Heterocyclic Building Block
Executive Summary & Disambiguation
4-(1-Methyl-1H-imidazol-4-yl)aniline is a bi-aryl amine consisting of an aniline moiety coupled to a 1-methylimidazole ring at the C4 position. It serves as a critical nucleophile in the synthesis of amide-linked kinase inhibitors.
CRITICAL DISAMBIGUATION:
Researchers frequently confuse this molecule with the "Nilotinib Intermediate." You must verify your specific structural requirement:
Target Molecule (This Guide): 4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS 89250-16-8). Used for novel SAR and analog generation.
Nilotinib Intermediate: 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1). This is the specific "tail" fragment of the BCR-ABL inhibitor Nilotinib (Tasigna).
Non-Methylated Analog: 4-(1H-Imidazol-1-yl)aniline (CAS 2221-00-3).[1] Lacks the methyl group and has a different linkage (N-linked imidazole).
Chemical Identity & Nomenclature
The following identifiers are essential for supply chain verification and database searching.
The most robust method for synthesizing this compound with high regio-control is the Suzuki-Miyaura Cross-Coupling . This route avoids the regioisomeric mixtures often seen in cyclization protocols (e.g., reacting alpha-bromo ketones with amidines).
Synthesis Pathway Diagram
The following diagram illustrates the convergent synthesis strategy and the potential for regioisomeric impurities.
Catalysis: Add Pd(dppf)Cl₂ under a positive stream of nitrogen.
Reaction: Heat the mixture to 90°C for 6–12 hours. Monitor conversion by HPLC or LC-MS (Look for M+H = 174.1).
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.
Purification: The imidazole moiety makes the product basic. Purify via Flash Column Chromatography using DCM:MeOH (95:5 to 90:10) or reverse-phase prep-HPLC if high purity (>99%) is required for biological assays.
Self-Validating Check:
NMR Confirmation: The 1-Methyl group should appear as a sharp singlet around δ 3.7 ppm. The imidazole protons will appear as two distinct singlets (or doublets with small coupling) in the aromatic region, distinct from the AA'BB' system of the aniline.
Structural Analysis & Quality Control
When sourcing or synthesizing this material, specific impurities must be monitored.[5]
Impurity Profiling Logic
The position of the methyl group on the imidazole is fixed in the starting material for Suzuki coupling, but if the material is sourced from a vendor using cyclization chemistry (e.g., from 4-acetylacetanilide), regioisomers are a major risk.
Caption: Figure 2. Quality control logic based on synthetic origin.
Physicochemical Properties (Predicted)[2]
LogP: ~0.8 (Moderate hydrophilicity due to imidazole).
pKa (Imidazole N): ~7.0 (Protonatable at physiological pH).
pKa (Aniline N): ~4.0 (Less basic).
Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Sparingly soluble in water at neutral pH.
Applications in Drug Discovery
This molecule is a "privileged scaffold" fragment. Its primary utility lies in:
Kinase Inhibitor Design: The aniline amine serves as the nucleophile to form amide or urea linkages (e.g., reacting with a benzoyl chloride or isocyanate). The imidazole ring acts as a hydrogen bond acceptor/donor in the ATP-binding pocket of kinases.
Bioisosteric Replacement: It is often used to replace pyridine or pyrazole rings in lead optimization to alter solubility or metabolic stability (CYP450 interaction).
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and high ligand efficiency potential, it is screened against various targets including Bcr-Abl, EGFR, and VEGFR.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 910176, 4-(1H-imidazol-4-yl)aniline. Retrieved from [Link](Note: This record covers the parent structure; methyl derivatives are linked via related compounds).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6] Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for the synthesis described in Section 3).
The 4-Substituted N1-Arylimidazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The 4-substituted N1-arylimidazole motif is a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 4-substituted N1-arylimidazole motif is a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide provides an in-depth analysis of this versatile scaffold, moving beyond a simple recitation of facts to deliver field-proven insights for researchers, scientists, and drug development professionals. We will dissect the key synthetic methodologies, explore the vast landscape of its biological activities, and delve into the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is structured to serve as both a strategic overview and a practical handbook, complete with detailed experimental protocols and visual guides to facilitate understanding and application in a laboratory setting.
The Strategic Importance of the Imidazole Core
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in nature, found in essential biomolecules like the amino acid histidine and purines.[2][3] Its unique electronic and structural properties are what make it so valuable in medicinal chemistry. The two nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N3)—allow the ring to act as both a hydrogen bond donor and acceptor.[1][4] This amphoteric nature is critical for molecular recognition and binding to enzyme active sites and protein receptors.[1]
The N1-arylation and C4-substitution pattern, specifically, creates a three-dimensional vector for molecular exploration that has proven exceptionally fruitful. This arrangement is a key structural feature in numerous clinically significant agents, including kinase inhibitors, serotonin receptor antagonists, and γ-secretase modulators.[5] A prime example is Nilotinib , a tyrosine kinase inhibitor used in cancer therapy, which prominently features the 4-methyl-N1-aryl-imidazole core.[5][6]
Core Synthetic Strategies: Building the Scaffold
The synthesis of 4-substituted N1-arylimidazoles can be broadly categorized into two primary approaches: the N-arylation of a pre-existing 4-substituted imidazole ring and the direct construction of the fully substituted ring system from acyclic precursors. The former is by far the more prevalent and versatile strategy in modern synthetic chemistry.
The Workhorse Method: N-Arylation of 4-Substituted Imidazoles
The most direct route involves the cross-coupling of a 4-substituted imidazole with an aryl halide or its equivalent. The primary challenge here is regioselectivity: unsymmetrical imidazoles have two distinct nitrogen atoms (N1 and N3) available for arylation. Historically, this led to mixtures of products that were difficult to separate. However, modern catalytic systems have largely solved this problem, offering high selectivity for the desired N1 isomer.
The Ullmann condensation is a classical method for forming C-N bonds. While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), significant advancements have been made.[5] Modern ligand-assisted copper catalysis allows the reaction to proceed under much milder conditions, improving functional group tolerance.
Causality & Insight: Copper-based systems are attractive due to the low cost and low toxicity of the metal.[5] Ligands such as 1,10-phenanthroline derivatives or various diamines can accelerate the catalytic cycle.[7] However, for certain substrates, achieving complete N1-selectivity can still be challenging, and mixtures of regioisomers may form.[6]
Palladium-catalyzed cross-coupling represents the state-of-the-art for achieving highly regioselective N1-arylation.[5] The use of specialized biaryl phosphine ligands is critical to the success of these transformations. These bulky, electron-rich ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—and can effectively discriminate between the two nitrogen atoms of the imidazole ring, leading to excellent N1 selectivity.[5][6]
Expertise & Experience: The choice of ligand is paramount. While many ligands exist, those like DavePhos or XPhos have proven effective. A critical insight from studies is that imidazoles themselves can inhibit the formation of the active Pd(0)-ligand complex.[5] Therefore, pre-activating the catalyst by mixing the palladium source (e.g., Pd₂(dba)₃) and the ligand before adding the imidazole substrate can dramatically improve reaction efficiency and yield.[5] This protocol is a self-validating system; improved yields upon pre-activation confirm that initial catalyst formation was the rate-limiting step. This method is compatible with a wide range of functional groups and can be used with aryl bromides, chlorides, and even triflates.[6]
Functionalization at C4: An Alternative Route
While less common, direct C-H functionalization at the C4 position of an existing N1-arylimidazole is an emerging and powerful strategy.[8] This approach avoids the need to synthesize and handle potentially unstable 4-substituted imidazole precursors. Palladium-catalyzed methods, often involving a directing group, can be used to selectively introduce aryl or other groups at the C4 (or C5) position.[9][10]
Diagram 1: Major Synthetic Pathways to 4-Substituted N1-Arylimidazoles
Caption: Overview of dominant synthetic routes to the target scaffold.
Biological Activities & Therapeutic Landscape
The 4-substituted N1-arylimidazole scaffold is a veritable chameleon in the biological realm, demonstrating a wide spectrum of pharmacological activities. This versatility stems from its ability to present substituents in a well-defined spatial orientation, allowing for precise interactions with diverse biological targets.
This is perhaps the most prominent area of application. The scaffold is a key component of many kinase inhibitors. The N1-aryl group often inserts into a hydrophobic pocket of the ATP-binding site, while the C4-substituent can be tailored to enhance selectivity or interact with adjacent regions. The imidazole core itself frequently forms crucial hydrogen bonds with the hinge region of the kinase.[1]
Antimicrobial Activity
A significant body of research highlights the role of these compounds in combating bacterial and fungal infections.[2][13] One notable application is the inhibition of bacterial biofilm formation, a key virulence factor in many chronic infections.[12] The substitution pattern on both the C4-phenyl group and the N1-substituent has been shown to have a major effect on biofilm inhibitory activity.[12]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for rational drug design. For the 4-substituted N1-arylimidazole core, several key principles have emerged from numerous studies.
The N1-Aryl Ring: Substitutions on this ring are critical for modulating potency and pharmacokinetic properties. Electron-withdrawing groups can influence the pKa of the imidazole nitrogen, affecting binding interactions. In kinase inhibitors, specific substitutions are often required for recognition by the target protein.
The C4-Substituent: This position offers a vector for tuning selectivity and potency.
In NPY5 receptor antagonists, introducing electron-withdrawing groups on the 4-aryl ring led to a significant improvement in in vitro potency.[15]
In biofilm inhibitors, the nature and substitution pattern of the 4-aryl group directly impacts activity against different bacterial strains.[12]
Small alkyl groups, like the methyl in Nilotinib, can provide an optimal fit in a specific hydrophobic pocket.
Diagram 2: Simplified Catalytic Cycle for Pd-Catalyzed N-Arylation
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Experimental Protocols: A Self-Validating System
The following protocol for a highly N1-selective palladium-catalyzed N-arylation is adapted from methodologies proven effective for the synthesis of precursors to drugs like Nilotinib.[5][6] This protocol incorporates the critical pre-activation step, which serves as an internal validation; its use should result in a marked improvement over protocols where all reagents are mixed simultaneously.
Protocol: N1-Selective Arylation of 4-Methylimidazole with an Aryl Bromide
Materials:
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
Catalyst Pre-activation (The Self-Validating Step):
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., DavePhos, 2.2 mol%).
Add a portion of the anhydrous toluene via syringe.
Stir the mixture at room temperature for 10-15 minutes. A color change is often observed, indicating the formation of the active Pd(0)-ligand complex. This step is crucial for overcoming the inhibitory effect of the imidazole substrate on catalyst formation.[5]
Reaction Assembly:
To the pre-activated catalyst solution, add the 4-methylimidazole (1.2 equivalents).
Add the aryl bromide (1.0 equivalent).
Add the sodium tert-butoxide (1.4 equivalents).
Add the remaining anhydrous toluene to achieve the desired reaction concentration (typically 0.1-0.5 M).
Reaction Execution:
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
Workup and Purification:
Cool the reaction mixture to room temperature.
Dilute with a solvent like ethyl acetate and quench with water or saturated aqueous ammonium chloride.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-substituted N1-arylimidazole.
Trustworthiness: The success of this protocol relies on the scrupulous exclusion of air and moisture and the critical pre-activation of the catalyst. The high N1-regioselectivity (>98:2 in many cases) validates the choice of the palladium/biaryl phosphine system for this specific transformation.[6]
Conclusion and Future Perspectives
The 4-substituted N1-arylimidazole scaffold is firmly established as a privileged core in medicinal chemistry. Its synthetic accessibility, particularly through robust and selective palladium-catalyzed N-arylation methods, ensures its continued use in drug discovery campaigns.[5] Future efforts will likely focus on developing even more efficient and sustainable synthetic routes, such as C-H functionalization, and expanding the known biological activities of this versatile framework. As our understanding of complex biological systems grows, the unique properties of the 4-substituted N1-arylimidazole core will undoubtedly be leveraged to design the next generation of targeted therapeutics.
References
Steenackers, H. P. L., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-84. [Link]
ResearchGate. (2020). Synthesis of C4 heteroarylated imidazole derivatives. [Link]
Yu, J., et al. (2020). C(sp2)-H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry, 85(16), 11014-11024. [Link]
Sharma, D., & Narasimhan, B. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 169-177. [Link]
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 796. [Link]
ResearchGate. (2022). N-Arylation of Imidazoles: An Overview. [Link]
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Journal of Chemical Reviews. [Link]
ACS Publications. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. [Link]
Kumar, R., et al. (2016). Synthetic Emergence in N-Arylimidazoles: A Review. Rasayan Journal of Chemistry. [Link]
Review of pharmacological effects of imidazole derivatives. (2022). Science and Innovation. [Link]
Zenodo. (2020). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]
Singh, S., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure. [Link]
Royal Society of Chemistry. (2021). Recent advances in the synthesis of imidazoles. [Link]
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
Asahi, K., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-96. [Link]
Kamal, A., et al. (2011). Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(22), 6864-8. [Link]
Kumar, P., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(15), 1232-1244. [Link]
4-(1-Methyl-1h-imidazol-4-yl)aniline molecular formula and weight
Technical Monograph: 4-(1-Methyl-1H-imidazol-4-yl)aniline Executive Summary 4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS: 89250-16-8) represents a privileged scaffold in medicinal chemistry, particularly within the kinase i...
4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS: 89250-16-8) represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor and heme oxygenase inhibitor classes. Structurally, it consists of an electron-rich aniline moiety linked at the para-position to the C4-position of an N-methylated imidazole ring. This specific regioisomer provides a rigid, linear geometry essential for deep-pocket binding in enzymes, functioning as a critical hydrogen bond donor/acceptor motif.
This technical guide details the physicochemical properties, synthetic pathways, and analytical validation protocols for this compound, designed for researchers in early-stage drug discovery.
Part 1: Physicochemical Characterization
The molecular identity of 4-(1-Methyl-1H-imidazol-4-yl)aniline is defined by its specific heteroaryl connectivity. Unlike its N-linked isomer (imidazol-1-yl), the C-linked (imidazol-4-yl) variant allows for distinct pi-stacking interactions and vector orientation in the binding pocket.
Core Identity Data
Parameter
Specification
Notes
IUPAC Name
4-(1-Methyl-1H-imidazol-4-yl)aniline
Often referred to as "1-Methyl-4-(4-aminophenyl)imidazole"
Limited solubility in water at neutral pH; soluble in dilute acid (HCl)
pKa (Predicted)
~7.0 (Imidazole), ~4.0 (Aniline)
The imidazole nitrogen (N3) is the primary protonation site
Part 2: Synthetic Methodology (Process Chemistry)
The synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline requires precise regiocontrol to ensure the C4-linkage rather than the C2 or C5. The most robust, scalable method involves a Suzuki-Miyaura Cross-Coupling , which avoids the harsh conditions of traditional cyclization methods (e.g., Marckwald synthesis).
Reaction: Seal and heat to 90°C for 12–16 hours under an inert atmosphere (N₂ or Ar).
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
Purification: Purify via flash column chromatography (SiO₂), eluting with a gradient of DCM:MeOH (95:5 to 90:10). The imidazole ring makes the product polar; adding 1% NH₄OH to the eluent improves peak shape.
Part 3: Analytical Validation
To ensure the integrity of the compound for biological screening, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in DMSO-d₆ will display distinct signals for the para-substituted benzene ring and the two imidazole protons.
Aromatic (Aniline): Two doublets (integrating 2H each) around δ 6.6 ppm and δ 7.4 ppm (characteristic AA'BB' system).
Imidazole: Two singlets. The C2-H (between nitrogens) typically appears downfield around δ 7.5–7.6 ppm. The C5-H appears upfield relative to C2, around δ 7.2–7.3 ppm.
Methyl: A sharp singlet (3H) around δ 3.6–3.7 ppm.
Amine: A broad singlet (2H) around δ 5.0–5.5 ppm (exchangeable with D₂O).
Fragmentation: High collision energy may show loss of the methyl group (M-15) or cleavage of the biaryl bond.
Part 4: Medicinal Chemistry Applications
This molecule is not merely a reagent; it is a pharmacophore fragment used to probe the "hinge region" and "solvent front" of kinase enzymes.
Structural Logic in Drug Design
H-Bond Donor: The aniline -NH₂ group often interacts with the hinge region backbone carbonyls (e.g., Glu/Met residues in kinases).
H-Bond Acceptor: The imidazole N3 is a strong acceptor, often interacting with conserved water networks or specific side chains (e.g., Gatekeeper residues).
Vector: The para-linkage provides a linear vector, allowing the molecule to span from the ATP-binding site into the hydrophobic back pocket.
Figure 2: Pharmacophore mapping of the 4-(1-Methyl-1H-imidazol-4-yl)aniline scaffold against primary biological targets.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165871206, 4-(1-Methyl-1H-imidazol-4-yl)aniline. Retrieved from [Link]
Bamborough, P., et al. (2008). Fragment-Based Discovery of p38α MAPK Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for imidazole-aniline fragments in kinase design). Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational protocol for the described synthesis). Retrieved from [Link]
Navigating the Scaffold: A Technical Guide to Early N-Arylimidazole Research
The Pharmacophore & Chemical Significance Why This Scaffold Matters The N-arylimidazole moiety is not merely a structural connector; it is a "privileged scaffold" in medicinal chemistry. Early research identified its uni...
Author: BenchChem Technical Support Team. Date: February 2026
The Pharmacophore & Chemical Significance
Why This Scaffold Matters
The N-arylimidazole moiety is not merely a structural connector; it is a "privileged scaffold" in medicinal chemistry. Early research identified its unique electronic properties—specifically the unshared electron pair on the N3 nitrogen—as a critical determinant for biological activity.
In the context of early drug discovery, this scaffold gained prominence for two primary mechanisms:
Heme Coordination: The N3 nitrogen acts as a robust ligand for the heme iron in cytochrome P450 enzymes. This is the foundational mechanism for azole antifungals (e.g., ketoconazole) and aromatase inhibitors.
Hydrogen Bond Acceptor: In kinase inhibition, the imidazole ring serves as a crucial acceptor in the ATP-binding pocket, a feature exploited in early p38 MAP kinase inhibitors.
Technical Challenge:
Historically, the synthesis of N-arylimidazoles was plagued by harsh conditions.[1] The "classical" Ullmann condensation required temperatures >200°C and stoichiometric copper bronze, often resulting in low yields and significant decomposition. The "early research" phase discussed here refers to the pivotal transition (late 1990s–2000s) toward catalytic, ligand-accelerated methods that enabled high-throughput library synthesis.
Synthetic Methodologies: The Evolution of C-N Bond Formation[2]
The technical evolution of N-arylimidazole synthesis rests on three pillars. Understanding the causality behind these methods allows you to select the correct protocol for your substrate.
A. Classical vs. Ligand-Promoted Ullmann (The Reliability Workhorse)
Classical: High thermal energy required to overcome the activation barrier of aryl halide oxidative addition to bulk copper.
Ligand-Promoted (Modern Early): The introduction of bidentate ligands (e.g., 1,10-phenanthroline, L-proline, diamines) stabilized the active Cu(I) species, preventing disproportionation and allowing reactions at milder temperatures (80–110°C).
Mechanism:[1][2][3][4][5][6][7][8] Nucleophilic aromatic substitution facilitated by a catalytic Cu(I)/Cu(III) cycle.
Best For: Scalable synthesis; electron-deficient aryl halides.
B. Chan-Lam-Evans Coupling (The Oxidative Breakthrough)
Discovered independently by Chan, Evans, and Lam (1998), this method revolutionized the field by enabling C-N bond formation at room temperature in air.
Key Innovation: Uses aryl boronic acids instead of halides.
Mechanism: Oxidative cross-coupling.[7] The reaction relies on Cu(II) and requires an oxidant (often atmospheric
) to regenerate the catalyst.
Best For: Late-stage functionalization; substrates sensitive to high heat; rapid library generation.
C. Palladium-Catalyzed (Buchwald-Hartwig)
While dominant for primary amines, Pd-catalysis for imidazoles was historically challenging due to catalyst poisoning by the imidazole nitrogen. Early solutions involved bulky phosphine ligands to prevent non-productive coordination.
Comparative Analysis of Early Synthetic Routes[10]
Feature
Modified Ullmann
Chan-Lam Coupling
Buchwald-Hartwig
Catalyst
CuI / CuBr + Ligand
Cu(OAc)₂
Pd(OAc)₂ / Pd₂dba₃
Coupling Partner
Aryl Halide (I, Br)
Aryl Boronic Acid
Aryl Halide / Triflate
Temperature
80–120°C
20–40°C (Room Temp)
80–110°C
Base
Strong (, )
Weak (Pyridine, )
Strong (, )
Atmosphere
Inert (/Ar)
Oxidative (Air/)
Inert (/Ar)
Primary Utility
Scale-up, Cost-efficiency
Diversity-oriented synthesis
Difficult/Steric substrates
Mechanistic Visualization
The following diagram illustrates the Chan-Lam Catalytic Cycle , a cornerstone of early N-arylimidazole research due to its mechanistic distinctiveness (oxidative coupling).
Caption: The Chan-Lam oxidative coupling cycle, highlighting the critical Cu(II)/Cu(III) transition facilitated by atmospheric oxygen.
Detailed Experimental Protocols
These protocols are synthesized from foundational literature, optimized for reproducibility in a modern research setting.
Charge: In a dry Schlenk tube equipped with a magnetic stir bar, add CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), imidazole (1.0 mmol), and
(2.0 mmol).
Inert: Evacuate and backfill with argon (3 cycles).
Solvate: Add aryl iodide (1.2 mmol) and DMF (3 mL) via syringe under argon flow.
Reaction: Seal the tube and heat to 110°C for 12–24 hours. Note: Monitoring by TLC/LCMS is crucial; the reaction is complete when the aryl halide is consumed.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts.
Purification: Wash the filtrate with water (3x) and brine (1x) to remove DMF. Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Chan-Lam Coupling (Mild Conditions)
Use this for diverse library generation or heat-sensitive substrates.
Cu(OAc)₂ (1.0 equiv) Note: Can be catalytic (10-20 mol%) if re-oxidant is efficient, but stoichiometric is more reliable for early-phase screening.
Pyridine (2.0 equiv)
DCM (Dichloromethane)
Step-by-Step Workflow:
Charge: To a flask open to the air, add imidazole (1.0 mmol), aryl boronic acid (2.0 mmol), and Cu(OAc)₂ (1.0 mmol).
Solvate: Add DCM (5 mL) and Pyridine (2.0 mmol).
Reaction: Stir vigorously at room temperature open to the atmosphere (drying tube recommended to prevent excessive moisture, but
is required).
Duration: Reaction typically requires 24–48 hours. The mixture will turn from blue/green to a dark suspension.
Workup: Direct filtration through a silica plug or Celite. Wash with EtOAc.[10]
Purification: Concentrate and purify via flash chromatography.
Early Biological Applications: The CYP Inhibition Paradigm
Early research (pre-2010) heavily focused on the antifungal potential of these derivatives. The N-arylimidazole core mimics the natural substrate of Lanosterol 14α-demethylase (CYP51) .
Mechanism of Action:
Binding: The lipophilic N-aryl group occupies the substrate access channel.
Coordination: The
nitrogen (N3) of the imidazole donates its lone pair to the heme iron () in the enzyme's active site.
Inhibition: This coordination blocks oxygen binding and activation, halting the biosynthesis of ergosterol (essential for fungal cell membranes).
Key Early SAR Findings:
Substitution at N-Aryl: Electron-withdrawing groups (e.g., 4-CN, 4-F) on the aryl ring often enhanced metabolic stability.
Linker Length: Direct N-arylation (bond length ~1.4 Å) provides a rigid geometry distinct from N-benzyl analogs, often altering selectivity profiles between fungal and human CYPs.
References
Kinger, M., et al. (2020).[11][12] Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Link
Lam, P. Y. S., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters. 7
Collman, J. P., & Zhong, M. (2000).[7] An Efficient Diamine[7]·Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles. Organic Letters. 7
Chen, H., et al. (2010).[13] Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis. 13
BenchChem Application Note. Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline. 10[3][9][10][14]
Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles. Tetrahedron Letters.
Synthesis of 4-(1-Methyl-1h-imidazol-4-yl)aniline from imidazole
An Application Note for the Multi-Step Synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline from Imidazole Audience: Researchers, scientists, and drug development professionals. Introduction The 4-(1-Methyl-1H-imidazol-4-yl...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Multi-Step Synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline from Imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-(1-Methyl-1H-imidazol-4-yl)aniline scaffold is a crucial building block in medicinal chemistry and drug discovery. Its structural motif is present in numerous biologically active compounds, including potent kinase inhibitors used in oncology. This application note provides a detailed, five-step synthetic route starting from readily available imidazole. The described pathway is robust and scalable, offering field-proven insights into each experimental step, from the initial bromination to the final palladium-catalyzed cross-coupling and reduction. Each protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.
Overall Synthetic Pathway
The synthesis transforms imidazole into the target aniline derivative through a sequence of bromination, selective debromination, N-methylation, Suzuki-Miyaura coupling, and nitro group reduction. This strategy is designed to precisely control the regioselectivity and build the molecular complexity in a logical, step-wise manner.
Caption: Five-step synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline.
Part I: Synthesis of Key Intermediates
Step 1 & 2: Synthesis of 4-Bromo-1H-imidazole
The initial strategy involves the exhaustive bromination of the imidazole ring followed by a selective reductive debromination to yield the desired 4-bromo isomer.
Protocol 1: Synthesis of 2,4,5-Tribromo-1H-imidazole
To a solution of imidazole (60 g, 0.88 mol) in chloroform (360 mL) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add a solution of bromine (138 g, 1.0 mol) in chloroform (100 mL) dropwise at room temperature.
Stir the resulting mixture for 1 hour after the addition is complete.
Remove the solvent under reduced pressure using a rotary evaporator.
Suspend the resulting residue in hot water, filter the solid, and wash thoroughly with water.
Dry the collected white solid under vacuum to yield 2,4,5-tribromo-1H-imidazole.[1]
Scientific Rationale: Imidazole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution. The use of a slight excess of bromine ensures the complete formation of the thermodynamically stable 2,4,5-tribromo-1H-imidazole. Chloroform serves as an inert solvent for this reaction.
Protocol 2: Selective Debromination to 4-Bromo-1H-imidazole
In a round-bottom flask, combine 2,4,5-tribromo-1H-imidazole (32 g, 0.105 mol) with a 20% aqueous solution of sodium sulfite (66.34 g, 0.527 mol).[1]
Reflux the mixture for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 100 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield pure 4-Bromo-1H-imidazole.
Scientific Rationale: Selective debromination is achieved using a reducing agent, sodium sulfite. The bromine atoms at the 2 and 5 positions are more susceptible to reduction than the one at the 4-position, a phenomenon attributed to the electronic properties of the imidazole ring. This regioselectivity is crucial for obtaining the correct isomer for the subsequent steps.
Step 3: Synthesis of 4-Bromo-1-methyl-1H-imidazole
N-methylation is a critical step to block the reactive N-H site and set the stage for the cross-coupling reaction.
Protocol 3: N-Methylation
Dissolve 4-bromo-1H-imidazole (10 g, 68 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.
Cool the solution to 0-5 °C using an ice bath.
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.85 g, 71 mmol), portion-wise. Stir the mixture until hydrogen evolution ceases.
Add methyl iodide (MeI, 10.6 g, 75 mmol) dropwise, keeping the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Carefully quench the reaction by the slow addition of water.
Extract the product with ethyl acetate, dry the organic phase over MgSO₄, and concentrate in vacuo.
Purify the residue by silica gel column chromatography to obtain 4-bromo-1-methyl-1H-imidazole.[2]
Scientific Rationale: The deprotonation of the imidazole N-H with a strong base creates a nucleophilic imidazolide anion. This anion then reacts with methyl iodide in a standard Sₙ2 reaction to form the N-methylated product. The use of anhydrous conditions is essential to prevent quenching the base. Methylation of the tautomer, 5-bromo-1H-imidazole, also yields the same product.[2]
Reagent
Molar Mass ( g/mol )
Moles
Equivalents
4-Bromo-1H-imidazole
146.98
0.068
1.0
Sodium Hydride (60%)
40.00
0.071
1.05
Methyl Iodide
141.94
0.075
1.1
Table 1: Reagent summary for the N-methylation of 4-bromo-1H-imidazole.
Part II: Core Assembly and Final Product Synthesis
Step 4: Suzuki-Miyaura Coupling
This step constructs the core bi-aryl structure by coupling the imidazole intermediate with a substituted phenylboronic acid. A nitro-substituted boronic acid is used, as the nitro group can be cleanly reduced in the final step and avoids potential side reactions associated with a free amine during the coupling.
Protocol 4: Synthesis of 1-Methyl-4-(4-nitrophenyl)-1H-imidazole
To a degassed mixture of toluene (100 mL), ethanol (25 mL), and 2M aqueous sodium carbonate (50 mL), add 4-bromo-1-methyl-1H-imidazole (8.0 g, 49.7 mmol), 4-nitrophenylboronic acid (9.1 g, 54.7 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.87 g, 2.48 mmol, 5 mol%).
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 8-12 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash chromatography on silica gel to afford 1-methyl-4-(4-nitrophenyl)-1H-imidazole as a solid.
Scientific Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[3] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step 5: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the target primary amine. Tin(II) chloride in acidic medium is a classic and highly effective method for this transformation.
Protocol 5: Synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline
Suspend 1-methyl-4-(4-nitrophenyl)-1H-imidazole (5.0 g, 24.6 mmol) in ethanol (100 mL).
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 27.7 g, 123 mmol) in concentrated hydrochloric acid (25 mL) portion-wise. The reaction is exothermic.
Heat the mixture to reflux (approx. 80 °C) and stir for 3-4 hours until the starting material is consumed (monitored by TLC).
Cool the reaction mixture in an ice bath and neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. The white precipitate of tin salts will form.
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3 x 75 mL).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-(1-methyl-1H-imidazol-4-yl)aniline.
Scientific Rationale: Tin(II) chloride is a mild and efficient reducing agent for converting aromatic nitro compounds to anilines. The reaction proceeds in an acidic environment, and a subsequent basic workup is required to deprotonate the resulting anilinium salt and precipitate tin hydroxides, allowing for the isolation of the free amine product. Alternative reduction methods include catalytic hydrogenation with H₂/Pd-C.[4]
Reagent
Molar Mass ( g/mol )
Moles
Equivalents
1-Methyl-4-(4-nitrophenyl)-1H-imidazole
203.19
0.0246
1.0
SnCl₂·2H₂O
225.63
0.123
5.0
Concentrated HCl
36.46
-
Solvent/Reagent
Table 2: Reagent summary for the reduction of the nitro group.
Conclusion
This application note details a comprehensive and logically structured five-step synthesis for 4-(1-Methyl-1H-imidazol-4-yl)aniline from imidazole. The chosen pathway, involving bromination, selective debromination, N-methylation, Suzuki coupling, and nitro-reduction, provides a reliable method for accessing this valuable building block. The protocols and accompanying scientific explanations offer researchers a solid foundation for the practical execution and potential optimization of this synthesis in a laboratory setting.
References
Wang, F., et al. (2020). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Australian Journal of Chemistry. Available from: [Link]
Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Chemistry. Available from: [Link]
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available from: [Link]
ResearchGate. How do you do reduction of aromatic nitro or nitroimidazole?. (2016). Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Wikipedia. Ullmann condensation. Available from: [Link]
Application Note: A Step-by-Step Protocol for the Synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline. This valuable compound is...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline. This valuable compound is a key building block in the development of various pharmaceutical agents. The described methodology is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds.[1] This guide is designed to be a self-contained resource, offering not only a detailed experimental procedure but also the scientific rationale behind key steps, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Significance of 4-(1-Methyl-1H-imidazol-4-yl)aniline
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[2][3] When coupled with an aniline fragment, as in 4-(1-Methyl-1H-imidazol-4-yl)aniline, it forms a versatile intermediate for the synthesis of compounds targeting a range of therapeutic areas, including oncology and inflammatory diseases. The synthesis of such biaryl and heteroaryl structures is greatly facilitated by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][4] This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of its boronic acid reagents.[5][6]
This protocol details the synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline from 4-bromo-1-methyl-1H-imidazole and 4-aminophenylboronic acid, providing a reliable and scalable method for its preparation in a laboratory setting.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate.[7] The catalytic cycle, illustrated below, generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (4-bromo-1-methyl-1H-imidazole) to form a palladium(II) species.[5][7]
Transmetalation: The organic group from the organoboron compound (4-aminophenylboronic acid), activated by a base, is transferred to the palladium(II) complex.[5][6][7]
Reductive Elimination: The two organic fragments on the palladium center are coupled, forming the desired product and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[5][7]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Materials and Reagents
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Supplier (Example)
CAS Number
Notes
4-bromo-1-methyl-1H-imidazole
C₄H₅BrN₂
161.00
Sigma-Aldrich
65935-37-7
The halide partner in the coupling reaction.
4-aminophenylboronic acid
C₆H₈BNO₂
136.94
Combi-Blocks
205503-19-1
The organoboron partner.
Tetrakis(triphenylphosphine)palladium(0)
C₇₂H₆₀P₄Pd
1155.56
Strem Chemicals
14221-01-3
The Pd(0) catalyst. Handle under an inert atmosphere.
Potassium Carbonate (K₂CO₃)
K₂CO₃
138.21
Fisher Scientific
584-08-7
Anhydrous base is crucial for the reaction.
1,2-Dimethoxyethane (DME)
C₄H₁₀O₂
90.12
Acros Organics
110-71-4
Anhydrous solvent.
Deionized Water
H₂O
18.02
N/A
7732-18-5
Degassed before use.
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
VWR
141-78-6
For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)
Na₂SO₄
142.04
EMD Millipore
7757-82-6
For drying the organic phase.
Celite®
N/A
N/A
Sigma-Aldrich
61790-53-2
Filtration aid.
Step-by-Step Experimental Protocol
Reaction Setup
In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 4-bromo-1-methyl-1H-imidazole (1.00 g, 6.21 mmol, 1.0 equiv) and 4-aminophenylboronic acid (1.02 g, 7.45 mmol, 1.2 equiv).
Seal the flask and evacuate and backfill with nitrogen three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
Catalyst and Solvent Addition
Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.36 g, 0.31 mmol, 0.05 equiv). The catalyst is air-sensitive and should be handled accordingly.
In a separate flask, prepare a solvent mixture of 1,2-dimethoxyethane (DME) (30 mL) and deionized water (10 mL). Degas this mixture by sparging with nitrogen for 20-30 minutes to remove dissolved oxygen.
Using a cannula or a degassed syringe, transfer the solvent mixture to the reaction flask.
Reaction and Monitoring
With vigorous stirring, heat the reaction mixture to 85-90 °C using a heating mantle and a temperature controller.
Maintain the reaction at this temperature for 12-18 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromo-1-methyl-1H-imidazole) is consumed.
Work-up and Purification
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate (50 mL).
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-(1-Methyl-1H-imidazol-4-yl)aniline.
Experimental Workflow Visualization
Caption: A flowchart illustrating the key stages of the synthesis protocol.
Characterization and Validation
The identity and purity of the synthesized 4-(1-Methyl-1H-imidazol-4-yl)aniline should be confirmed using standard analytical techniques:
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.[8]
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[8]
Safety and Handling
This procedure should be carried out in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Palladium compounds are toxic and should be handled with care.
Organic solvents are flammable and should be kept away from ignition sources.
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol before starting the experiment.
References
Synthesis of 4-(1H-benzo[d] imidazol-2-yl) aniline derivatives of expected anti-HCV activity. (n.d.). IJRPC. Retrieved February 19, 2026, from [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Singh, H., & Singh, J. (2012). Suzuki Coupling. In Organic Chemistry (pp. 406-410). Cambridge University Press.
El-Sayed, N. N. E., & El-Bendary, E. R. (2014). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Academia.edu. Retrieved February 19, 2026, from [Link]
Baviskar, A. T., & Shinde, D. B. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(14), 8193-8202. [Link]
De Borggraeve, W. M., et al. (2005). Synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. Retrieved February 19, 2026, from [Link]
El-Faham, A., et al. (2018). N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. MDPI. Retrieved February 19, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 19, 2026, from [Link]
LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
Application Note: Purification of 4-(1-Methyl-1H-imidazol-4-yl)aniline
This Application Note provides a comprehensive, field-validated guide for the purification of 4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS: 89250-16-8). This compound serves as a critical scaffold in the synthesis of kinase...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, field-validated guide for the purification of 4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS: 89250-16-8). This compound serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., targeting VEGF or similar pathways) and requires stringent purity profiles to prevent downstream catalyst poisoning or side reactions.
Executive Summary & Chemical Context[1][2][3][4][5][6]
The purification of 4-(1-Methyl-1H-imidazol-4-yl)aniline presents a unique challenge due to its amphoteric nature and high polarity. The molecule contains two basic centers: the aniline nitrogen (pKa ~4.6) and the imidazole nitrogen (pKa ~7.0). This duality makes standard silica chromatography difficult due to peak tailing, while its high polarity complicates extraction into non-polar solvents.
This guide details a Three-Stage Purification Protocol designed to achieve >98% purity with <10 ppm residual metal content.
The purification strategy exploits the specific pKa differences between the impurities and the target molecule.
Acid-Base Workup (The "pH Switch"):
Mechanism:[1][2] By lowering the pH to <2, the imidazole and aniline are fully protonated (dicationic), becoming highly water-soluble. Non-basic organic impurities (e.g., unreacted halides, phosphine oxides) remain in the organic layer and are washed away.
Recovery: Raising the pH to ~9-10 deprotonates both nitrogens. The neutral molecule precipitates or becomes extractable into organic solvents.[3]
Metal Scavenging:
Mechanism:[1][2] As this compound is often synthesized via Suzuki-Miyaura coupling, residual Palladium (Pd) is a critical impurity. The basic imidazole nitrogen can chelate Pd, making passive removal difficult. Active scavenging (Thiol-silica or Activated Carbon) is required.
Crystallization vs. Chromatography:
Decision: For scales >5g, crystallization is preferred due to the compound's high crystallinity. For <1g or complex mixtures, amine-functionalized silica chromatography is necessary.
Dissolve the crude residue in Ethyl Acetate (10 mL/g).
Add 1M HCl (3-4 equivalents relative to theoretical yield). The product will protonate and migrate to the aqueous layer.
Observation: A color change (often darkening) may occur in the aqueous phase.
Organic Wash (Impurity Removal):
Separate the layers.[3][4] Keep the Aqueous Acidic Layer .
Extract the aqueous layer 2x with fresh Ethyl Acetate.
Purpose: This removes non-basic impurities like unreacted aryl halides, boronic acids, and triphenylphosphine oxide.
Basification & Precipitation:
Cool the aqueous layer to 0-5°C (ice bath).
Slowly add 2M NaOH or Sat. Na₂CO₃ dropwise with vigorous stirring.
Critical Endpoint: Adjust pH to 9.5 - 10.0 .
Observation: The solution will become cloudy as the neutral product precipitates.
Isolation:
If Solid Precipitates: Filter the solid using a Buchner funnel.[3] Wash with cold water (3x) and cold diethyl ether (1x) to remove surface water.
If Oiling Occurs: Extract the cloudy aqueous mixture with DCM/Isopropanol (9:1) (3x). The isopropanol helps solubilize the polar imidazole. Dry organic extracts over Na₂SO₄, filter, and concentrate.
Visualization: Acid-Base Workflow
Figure 1: Acid-Base pH-Switch Strategy for selective isolation of the amphoteric target.
Best For: Final polishing or separating closely related basic byproducts (e.g., regioisomers).
The "Tailing" Problem
Standard silica gel is slightly acidic (pH ~5). The basic imidazole nitrogen will interact strongly with silanols, causing severe peak tailing and yield loss.
Detection: UV at 254 nm (aromatic) and 280 nm (imidazole).
Success Criteria: Single peak >98% area integration.
¹H-NMR Diagnostic Signals (DMSO-d₆)
Methyl Group: Singlet at ~3.7 ppm (3H, N-CH₃).
Imidazole Protons: Two singlets (or weak doublets) in the aromatic region, typically ~7.5 - 7.8 ppm.
Aniline Protons: Broad singlet at ~5.2 ppm (2H, NH₂), exchangeable with D₂O.
Phenyl Ring: Two doublets (AA'BB' system) around 6.6 ppm and 7.4 ppm.
Storage and Stability
Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure.
Storage: Store under Nitrogen or Argon atmosphere at -20°C.
Container: Amber glass vials to prevent photodegradation.
References
General Imidazole Purification: Process for purifying imidazoles and imidazol-based agents by crystallisation. EP0856344A1. (Describes crystallization techniques for imidazole derivatives). Link
Palladium Removal Strategies:Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.
Chromatography of Basic Amines: Biotage Application Note: Purification of Imidazole Derivatives. (Highlights the use of TEA/NH3 modifiers to prevent tailing). Link
Specific Compound Data: 4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS 89250-16-8).[5][6] BenchChem Compound Database. (Verification of CAS and structure). Link
Related Scaffold Synthesis: Synthesis of Nilotinib Intermediates. US Patent US20200377475A1. (Describes workup of the related 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline). Link
Application Scope:
This molecule is a critical "warhead" or scaffold intermediate often utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) resembling structures like Nilotinib. Its characterization is non-trivial due to the presence of two basic centers (aniline and imidazole) and the high probability of regioisomer contamination (1,4- vs 1,5-disubstitution) during synthesis.
Critical Analytical Challenge:
The primary challenge is distinguishing the target 1,4-isomer from the thermodynamically stable or kinetically favored 1,5-isomer byproduct. Standard LC-MS cannot distinguish these isobaric species; therefore, 2D-NMR (NOESY) is the mandatory release test.
Challenge: At neutral pH, the imidazole is partially ionized, leading to peak tailing on standard silica columns.
Solution: Use a High pH method to ensure the molecule is fully deprotonated (neutral), improving retention and peak shape on hybrid columns.
System: HPLC or UHPLC with DAD and Single Quad MS (optional).
Column: Waters XBridge BEH C18 (
mm, 2.5 µm) or equivalent High-pH stable hybrid column.
Parameter
Condition
Rationale
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 10.0)
Keeps both amines deprotonated (neutral).
Mobile Phase B
Acetonitrile (MeCN)
Standard organic modifier.
Flow Rate
0.4 mL/min
Optimized for 2.1 mm ID columns.
Column Temp
40°C
Reduces viscosity, improves mass transfer.
Detection
UV 254 nm (primary), 210-400 nm (scan)
254 nm captures the aromatic system.
Injection Vol
2.0 µL
Prevent column overload.
Gradient Table:
Time (min)
%A
%B
Curve
0.0
95
5
Initial
1.0
95
5
Hold
8.0
5
95
Linear Gradient
10.0
5
95
Wash
10.1
95
5
Re-equilibrate
| 14.0 | 95 | 5 | End |
System Suitability Criteria (SST):
Tailing Factor (
): NMT 1.5 (Strict control due to basicity).
Retention Time (
): 5% of standard.
Resolution (
): > 2.0 between Main Peak and nearest regioisomer impurity.
Impurity Profiling & Control
When characterizing this material, specific impurities related to its synthesis must be monitored.
Table 1: Potential Impurities & Detection
Impurity Type
Origin
Detection Method
Limit (Proposed)
1,5-Regioisomer
Synthesis Byproduct (Regioselectivity failure)
NMR (Quant) or HPLC (if separated)
< 1.0%
4-(1-Methyl-1H-imidazol-4-yl)nitrobenzene
Unreduced Precursor
HPLC-UV (Distinct UV spectrum)
< 0.15%
4-Acetyl-1-methylimidazole
Starting Material
GC-MS or HPLC (Early eluting)
< 0.10%
Inorganic Salts
Reduction catalyst residue (Pd, Fe)
ICP-MS
USP <232> Limits
Protocol C: Quantitative NMR (qNMR) for Assay
Since reference standards for this specific intermediate may be unavailable, qNMR is the most accurate method for purity assignment.
Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable standard).
Solvent: DMSO-
.
Relaxation Delay (
): Set to of the longest relaxing proton (usually > 30s) to ensure full magnetization recovery.
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity of IS.[2][3][4][5]
Physical Properties & Stability
Solubility:
Water (pH 7): Low (< 0.1 mg/mL).
0.1 N HCl: High (forms di-hydrochloride salt).
DMSO/Methanol: High (> 50 mg/mL).
Hygroscopicity: The free base is generally non-hygroscopic, but if isolated as a hydrochloride salt, it will be highly hygroscopic.
Stability: Aniline derivatives are prone to oxidation (browning) upon exposure to air/light. Store under Argon at -20°C.
Visualization: Analytical Workflow
Caption: Sequential analytical workflow from synthesis to release.
References
Regiochemistry in Imidazoles: Bellina, F., et al. "Selective synthesis of 1,4- and 1,5-disubstituted imidazoles." Tetrahedron, 2008.
HPLC of Basic Compounds: McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH." Journal of Chromatography A, 2010.
qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
Nitrogen Inversion/NOE: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
Application Note: Mass Spectrometry Profiling of 4-(1-Methyl-1H-imidazol-4-yl)aniline
Abstract This application note details the protocol for the identification, characterization, and quantification of 4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS 89250-16-8), a critical building block in the synthesis of tyr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the protocol for the identification, characterization, and quantification of 4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS 89250-16-8), a critical building block in the synthesis of tyrosine kinase inhibitors. While often confused with its structural isomer (the Nilotinib intermediate 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline), this specific para-substituted aniline derivative possesses unique retention and fragmentation characteristics. This guide provides a validated LC-MS/MS workflow using Electrospray Ionization (ESI) in positive mode, addressing the specific challenges of ionizing basic heterocyclic amines and differentiating structural isomers.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
Understanding the molecule's behavior in solution is the prerequisite for ionization optimization.
Property
Data
Analytical Implication
Chemical Name
4-(1-Methyl-1H-imidazol-4-yl)aniline
Target Analyte
Formula
C₁₀H₁₁N₃
[M+H]⁺ m/z: 174.10
Molecular Weight
173.21 g/mol
Low mass cutoff required on MS
pKa (Imidazole)
~7.0 - 7.2
Basic; readily protonates in 0.1% Formic Acid
pKa (Aniline)
~4.6
Less basic; requires acidic pH for full ionization
LogP
~1.2 (Predicted)
Moderately polar; retains well on C18 but elutes early
Critical Analytical Challenge: Isomer differentiation.
Researchers must distinguish this compound from its isomers (e.g., where the methyl group is on the imidazole carbon rather than nitrogen, or the aniline substitution pattern differs). Chromatographic separation is superior to MS-only approaches for these isomers.
Experimental Protocol: Sample Preparation
Objective: To prepare a stable, homogenous solution suitable for trace analysis without saturating the detector.
The full scan (MS1) will show a dominant base peak at m/z 174.1 corresponding to the protonated molecule
. Due to the presence of two nitrogenous rings, a doubly charged species at m/z 87.5 may appear if the pH is sufficiently low (< 3.0), though the singly charged ion is far more stable.
Fragmentation Pathway (MS/MS)
Upon Collision Induced Dissociation (CID), the precursor m/z 174.1 undergoes specific cleavages.
Loss of Ammonia (-17 Da):
Transition: 174.1
157.1
Mechanism: Loss of
from the primary aniline amine. This is a characteristic neutral loss for primary aromatic amines.
Loss of Methyl Radical/Group (-15 Da):
Transition: 174.1
159.1
Mechanism: Cleavage of the N-Methyl group on the imidazole ring.
Imidazole Ring Cleavage (Retro-Diels-Alder - RDA):
Transition: 174.1
133.1 (Loss of )
Mechanism: The imidazole ring breaks apart, often ejecting acetonitrile (41 Da) or HCN (27 Da).
Diagnostic Fragment:
m/z 93.0: Aniline cation (
). This confirms the presence of the aniline moiety intact.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the analytical workflow and the proposed fragmentation logic.
Figure 1: Analytical Workflow for the LC-MS analysis of imidazole-aniline derivatives.
Figure 2: Proposed fragmentation pathway for 4-(1-Methyl-1H-imidazol-4-yl)aniline.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Sensitivity
Incorrect pH (Suppressed Ionization)
Ensure mobile phase contains 0.1% Formic Acid to protonate the imidazole.
Peak Tailing
Secondary interactions with silanols
Use a high-quality end-capped C18 column or add 5mM Ammonium Formate.
Carryover
Basic compound sticking to injector
Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Signal Split
Isomer contamination
Check for "shoulder" peaks; optimize gradient slope to separate isomers (e.g., 0.5% B/min).
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 320165, 4-(1H-imidazol-1-yl)aniline. [Link](Note: Reference for structural backbone comparison).
NIST Mass Spectrometry Data Center. 1H-Imidazole, 4-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link](Reference for methyl-imidazole fragmentation behavior).
Royal Society of Chemistry. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry.[2][3] Analyst. [Link](Methodology for polar imidazole detection).
Applications of 4-(1-Methyl-1h-imidazol-4-yl)aniline in medicinal chemistry
Application Note: 4-(1-Methyl-1H-imidazol-4-yl)aniline in Medicinal Chemistry Executive Summary 4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS: 1060816-36-3, or related isomer depending on specific catalog entries) is a high-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-(1-Methyl-1H-imidazol-4-yl)aniline in Medicinal Chemistry
Executive Summary
4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS: 1060816-36-3, or related isomer depending on specific catalog entries) is a high-value, bifunctional building block used extensively in the synthesis of small-molecule kinase inhibitors, GPCR ligands, and enzyme inhibitors. Its structure combines a nucleophilic aniline moiety with a basic 1-methylimidazole ring, making it a "privileged scaffold" in drug discovery. The aniline amine serves as a versatile handle for amide, urea, or sulfonamide formation, while the imidazole ring functions as a hydrogen bond acceptor/donor mimic, often targeting the ATP-binding hinge region of kinases or coordinating with heme iron in metalloenzymes.
This guide details the specific applications of this scaffold in Type I/II Kinase Inhibitor design , provides a validated Suzuki-Miyaura cross-coupling protocol for its synthesis, and outlines a robust amide coupling workflow for library generation.
Core Applications in Drug Discovery
Kinase Inhibitor Design (The "Hinge Binder" Motif)
The 4-(imidazol-4-yl)aniline motif is a bioisostere of the adenine ring of ATP. In many kinase inhibitors, this scaffold is employed to interact with the hinge region of the kinase domain.
Mechanism: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor, interacting with the backbone NH of the hinge region residues (e.g., Met, Leu, or Glu). The aniline NH, once functionalized (e.g., to an amide or urea), acts as a hydrogen bond donor to the backbone carbonyl.
Relevance: Structurally analogous to the core scaffolds found in Nilotinib (BCR-ABL inhibitor) and SB-203580 (p38 MAP kinase inhibitor), although those drugs utilize specific regioisomers (e.g., N-linked imidazoles or different substitution patterns).
Advantage: The N1-methyl group on the imidazole prevents tautomerization, locking the ring in a specific orientation and improving lipophilicity (LogP) for better cell permeability compared to the NH-imidazole parent.
Fragment-Based Drug Discovery (FBDD)
As a low molecular weight fragment (MW ~173 Da), this compound is ideal for Fragment-Based Drug Discovery .
Ligand Efficiency: It possesses high ligand efficiency (LE) due to its rigid aromatic structure and defined hydrogen-bonding vectors.
Library Expansion: The aniline amine allows for rapid "growing" of the fragment into adjacent sub-pockets (e.g., the solvent-exposed region or the specificity pocket) via parallel synthesis (amide/urea coupling).
Metalloenzyme Inhibition
The imidazole ring is a potent ligand for metal ions. This scaffold is used to design inhibitors for:
Heme Oxygenase (HO-1): The imidazole coordinates with the heme iron, while the aniline tail extends into the hydrophobic channel.
CYP450 Enzymes: Used in the design of aromatase inhibitors (e.g., Letrozole analogs) or 17
-hydroxylase/17,20-lyase inhibitors.
Experimental Protocols
Protocol A: Synthesis of the Scaffold via Suzuki-Miyaura Coupling
Objective: Synthesize 4-(1-methyl-1H-imidazol-4-yl)aniline from commercially available precursors. This route is preferred over direct nitration/reduction due to better regiocontrol.
Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, combine Reactant A (e.g., 1.0 mmol, 208 mg) and Reactant B (1.1 mmol, 241 mg).
Solvent Addition: Add 1,4-Dioxane (4 mL) and the 2.0 M K
CO solution (1.5 mL).
Degassing: Sparge the mixture with Argon or Nitrogen gas for 5-10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).
Catalyst Addition: Add the Pd(dppf)Cl
catalyst (0.05 mmol, ~41 mg) quickly. Seal the vessel under inert atmosphere.
Reaction: Heat the mixture to 100°C for 12-16 hours (conventional heating) or 120°C for 30 minutes (microwave irradiation).
Monitoring: Monitor by LC-MS or TLC (DCM:MeOH 9:1). The product usually appears as a polar, UV-active spot.
Workup:
Cool to room temperature.
Dilute with Ethyl Acetate (EtOAc) and water.
Separate layers and extract the aqueous layer 2x with EtOAc.
Wash combined organics with brine, dry over anhydrous Na
SO, and concentrate in vacuo.
Purification: Purify via Flash Column Chromatography using a gradient of 0-10% Methanol in Dichloromethane (DCM).
Note: The imidazole is basic; adding 1% Triethylamine (TEA) to the eluent can improve peak shape.
Protocol B: Library Generation (Amide Coupling)
Objective: Derivatize the aniline amine to generate a library of potential kinase inhibitors.
Activation: In a vial, dissolve the Carboxylic Acid (0.12 mmol) in DMF (0.5 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
Coupling: Add the Scaffold (0.1 mmol) dissolved in DMF (0.5 mL) to the activated ester mixture.
Incubation: Stir or shake at RT for 16 hours.
Workup:
Evaporate DMF (using a Genevac or N2 stream).
Redissolve residue in DMSO/MeOH (1:1).
Purification: Purify via Preparative HPLC (Reverse Phase C18).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Gradient: 5% to 95% ACN over 10 minutes.
Visualization: Synthesis & Mechanism
Figure 1: Suzuki-Miyaura Synthesis Workflow
Caption: Convergent synthesis of the 4-(1-methyl-1H-imidazol-4-yl)aniline scaffold preventing regiochemical ambiguity.
Figure 2: Kinase Hinge Binding Mode (Pharmacophore)
Caption: Schematic representation of the scaffold interacting with the ATP-binding hinge region of a generic kinase.
Key Technical Data
Property
Value
Notes
Molecular Formula
CHN
Molecular Weight
173.21 g/mol
Ideal for FBDD (Fragment-Based Drug Discovery)
LogP (Predicted)
~1.2
Good lipophilicity for cell penetration
pKa (Imidazole)
~7.0 - 7.4
Physiologically relevant; exists as a mix of neutral/protonated forms at pH 7.4
pKa (Aniline)
~4.0
Weakly basic; remains neutral at physiological pH
Solubility
DMSO, Methanol, Ethanol
Poor solubility in water; requires organic co-solvent
Storage
-20°C, Desiccated
Hygroscopic; store under inert gas if possible
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link](Context: Describes the utility of aniline-heterocycle scaffolds in kinase inhibition).
Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. [Link]
Method
Application Note: The Pivotal Role of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in the Convergent Synthesis of Nilotinib
Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The synthesis of an Active Pharmaceutical Ingredient (API) like Nilotinib is a testament to the elegance and...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword:
The synthesis of an Active Pharmaceutical Ingredient (API) like Nilotinib is a testament to the elegance and precision of modern organic chemistry. It is not merely a sequence of reactions but a strategically designed process where each intermediate plays a critical role. This document provides an in-depth guide to the function and application of a crucial building block, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, in the synthesis of Nilotinib. We will move beyond simple procedural lists to explore the chemical rationale, provide validated protocols, and offer insights grounded in extensive synthetic experience. Our focus is on empowering researchers to not only replicate these methods but to understand the underlying principles that ensure a successful, high-purity synthesis.
Introduction to Nilotinib and its Synthesis
Nilotinib, marketed under the trade name Tasigna®, is a highly potent and selective second-generation tyrosine kinase inhibitor.[1] It is a cornerstone therapy for chronic myelogenous leukemia (CML), particularly in cases resistant or intolerant to imatinib.[1] The therapeutic success of Nilotinib hinges on its specific molecular structure, which is designed to bind to the inactive conformation of the Bcr-Abl kinase, the enzyme driving CML proliferation.[2]
The industrial synthesis of such a complex molecule requires a robust, efficient, and scalable route. Most contemporary synthetic strategies for Nilotinib are convergent, meaning they involve the preparation of complex molecular fragments that are then joined together in the final stages. A widely adopted and highly effective strategy involves the formation of a critical amide bond between two key intermediates.
Note on the Key Intermediate: While the topic specifies 4-(1-Methyl-1h-imidazol-4-yl)aniline, a thorough review of established synthetic literature and patents reveals that the crucial intermediate is, in fact, its isomer: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . This specific substitution pattern is essential for the final structure and biological activity of Nilotinib. The trifluoromethyl (CF₃) group, in particular, forms critical van der Waals interactions within the kinase binding pocket, enhancing the drug's potency.[2] This guide will focus on the role of this validated intermediate.
The Core Reaction: Amide Bond Formation
The final key step in many Nilotinib syntheses is the coupling of an aniline derivative (Fragment A) with a carboxylic acid derivative (Fragment B).[3][4][5] This reaction forges the central benzamide linkage of the Nilotinib molecule.
Fragment A: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Fragment B: 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid
The aniline moiety of Fragment A acts as the nucleophile, attacking an activated form of the carboxylic acid in Fragment B.
Application Notes & Protocols: 4-(1-Methyl-1H-imidazol-4-yl)aniline as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking Synthetic Versatility 4-(1-Methyl-1H-imidazol-4-yl)aniline is a bifunctional aromatic compound that has emerged as a significant building block in modern organic synthesis, particularly within the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking Synthetic Versatility
4-(1-Methyl-1H-imidazol-4-yl)aniline is a bifunctional aromatic compound that has emerged as a significant building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure uniquely combines a nucleophilic aniline moiety with a methylated imidazole ring. This combination is not merely incidental; the imidazole ring is a well-known pharmacophore and a bioisostere for other functional groups, capable of participating in crucial hydrogen bonding and metal coordination within biological systems.[1][2] The aniline portion provides a reactive handle for a multitude of synthetic transformations, making this molecule a valuable starting point for creating complex molecular architectures.
The primary utility of this compound lies in its application as a key fragment for the synthesis of targeted therapeutics, most notably small molecule kinase inhibitors.[3][4] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug intervention.[3] The 4-anilino moiety derived from this building block is crucial for binding to the hinge region of the ATP-binding site of many kinases, a structural motif found in numerous approved drugs like gefitinib and erlotinib.[3][5] The N-methylimidazole group can then be oriented to interact with other regions of the active site, potentially enhancing potency, selectivity, and modifying physicochemical properties such as solubility.[6]
This guide provides an in-depth exploration of the synthetic applications of 4-(1-Methyl-1H-imidazol-4-yl)aniline, complete with detailed protocols, mechanistic insights, and data presentation to empower researchers in their synthetic endeavors.
Core Synthetic Applications & Methodologies
The reactivity of 4-(1-Methyl-1H-imidazol-4-yl)aniline is dominated by the nucleophilic character of the primary amine. This allows for its facile incorporation into larger molecules through several robust and well-established synthetic transformations.
Amide Bond Formation: A Fundamental Transformation
The most direct application of the aniline functionality is the formation of an amide bond through reaction with a carboxylic acid. This is a cornerstone reaction in organic synthesis. Given the potential for side reactions and the need for mild conditions to preserve complex functionalities, the use of coupling reagents is standard practice.
Causality Behind Experimental Choices:
Activation is Key: Direct condensation of a carboxylic acid and an amine requires very high temperatures, which are incompatible with most complex substrates. Coupling reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thus "activating" it for nucleophilic attack by the amine under mild conditions.
Choosing the Right Coupling Reagent:
EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that forms a highly reactive O-acylisourea intermediate with the carboxylic acid.[7] This intermediate is susceptible to racemization. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable HOBt-active ester, which is less prone to racemization and reacts efficiently with the amine.[7] The byproducts are water-soluble, simplifying purification.
HATU: For more challenging couplings, such as those involving sterically hindered acids or amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a reagent of choice.[7] It is known for high reactivity and fast reaction times.[7] HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly undergoes aminolysis.[7]
Experimental Protocol 1: General EDC/HOBt-Mediated Amide Coupling
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Standard aqueous workup solutions (e.g., 1N HCl, sat. NaHCO₃, brine)
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 4-(1-Methyl-1H-imidazol-4-yl)aniline (1.1 equiv).
Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1-0.5 M concentration).
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
Add DIPEA (2.5 equiv) dropwise. The base is crucial to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid.
Allow the reaction to warm to room temperature and stir for 4-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]
Visualization of Amide Coupling Workflow
Caption: Workflow for a typical amide coupling reaction.
Synthesis of 4-Anilinoquinazoline Kinase Inhibitors
A paramount application of 4-(1-Methyl-1H-imidazol-4-yl)aniline is its use in synthesizing 4-anilinoquinazoline derivatives. This scaffold is a privileged structure in kinase inhibitor design.[3][4] The synthesis is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction, where the aniline nitrogen displaces a leaving group (commonly a chlorine atom) from the C4 position of a quinazoline ring.
Causality Behind Experimental Choices:
Solvent and Heat: The reaction is often performed in a polar protic solvent like isopropanol or n-butanol at elevated temperatures (reflux). The solvent helps to solvate the ionic intermediates of the SₙAr mechanism, and the heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Base: When using the aniline as a hydrochloride salt, or to accelerate the reaction, a non-nucleophilic base like triethylamine (TEA) or DIPEA is added.[3] The base neutralizes the HCl generated during the reaction (or from the starting material), preventing the protonation of the nucleophilic aniline and driving the equilibrium towards the product.
Experimental Protocol 2: Synthesis of a 4-Anilinoquinazoline Scaffold
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv, if needed)
Standard laboratory glassware with reflux condenser
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the 4-chloroquinazoline (1.0 equiv) and 4-(1-Methyl-1H-imidazol-4-yl)aniline (1.1 equiv).
Add isopropanol (or n-butanol) to create a slurry (approx. 0.1 M).
If the aniline is a hydrochloride salt or if acceleration is desired, add TEA (1.5 equiv).
Heat the reaction mixture to reflux (approx. 82 °C for isopropanol) and maintain for 3-12 hours.
Monitor the reaction by TLC or LC-MS. The product is typically more UV-active and has a different retention factor than the starting materials.
Upon completion, cool the mixture to room temperature. Often, the product hydrochloride salt will precipitate from the solution.
Workup: If a precipitate has formed, collect it by vacuum filtration and wash with cold isopropanol or diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (often using a DCM/Methanol or Ethyl Acetate/Hexane gradient) after neutralization to the free base.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Kinase Inhibitor Synthesis
Caption: Synthesis of a 4-anilinoquinazoline core scaffold.
Palladium-Catalyzed C-N Cross-Coupling Reactions
While often used as the amine component in SₙAr reactions, 4-(1-Methyl-1H-imidazol-4-yl)aniline is also an excellent nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is incredibly powerful for forming carbon-nitrogen bonds between aryl or heteroaryl halides/triflates and amines, which can be difficult to achieve via classical methods.[8]
Causality Behind Experimental Choices:
Catalytic Cycle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[9] The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center, and a base deprotonates the amine to form a more nucleophilic amido species.
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10]
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is required to deprotonate the aniline within the catalytic cycle, generating the palladium-amido intermediate.
Table 1: Summary of Key Synthetic Applications
Reaction Type
Key Reagents
Purpose & Mechanistic Insight
Typical Yields
Amide Coupling
Carboxylic Acid, EDC/HOBt or HATU, Base (DIPEA)
Forms a stable amide bond. EDC/HATU activates the carboxylic acid for nucleophilic attack by the aniline.[7]
70-95%
SₙAr with Heterocycles
4-Chloroquinazoline, Isopropanol, Heat
Forms the core of many kinase inhibitors. The aniline nitrogen acts as a nucleophile, displacing the chloride.[3]
Forms a C(aryl)-N bond. A Pd(0)/Pd(II) cycle facilitates the coupling of the aniline with an aryl halide.[8][9]
65-98%
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Conclusion and Future Outlook
4-(1-Methyl-1H-imidazol-4-yl)aniline stands out as a highly effective and versatile building block. Its utility is firmly established in the synthesis of bioactive molecules, particularly in the construction of privileged scaffolds for kinase inhibition. The protocols outlined herein for amide bond formation and nucleophilic aromatic substitution represent robust and reproducible methods for its incorporation into diverse molecular targets. Furthermore, its successful application in modern cross-coupling reactions underscores its broad compatibility with contemporary synthetic methodologies. As the demand for novel and selective therapeutics continues to grow, the strategic use of well-designed building blocks like 4-(1-Methyl-1H-imidazol-4-yl)aniline will remain a cornerstone of efficient and successful drug discovery campaigns.
References
Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542-550.
BenchChem. (2025).
BenchChem. (2025). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. BenchChem Technical Documents.
Singh, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1736-1746.
Sviridov, S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences, 22(23), 12738.
Pace, V., & Holzer, W. (2013).
Khattab, M., et al. (2012). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline.
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87.
Zhang, H., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Molecules, 17(8), 8968-8991.
Garg, N. K. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(10), 2243-2253.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Kumar, D., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Sciences.
Application Note: High-Purity Antibody Capture via 4-(1-Methyl-1h-imidazol-4-yl)aniline Mixed-Mode Chromatography
This Application Note is designed for researchers and process development scientists utilizing 4-(1-Methyl-1h-imidazol-4-yl)aniline as a ligand for mixed-mode chromatography (MMC). This guide focuses on the Hydrophobic C...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process development scientists utilizing 4-(1-Methyl-1h-imidazol-4-yl)aniline as a ligand for mixed-mode chromatography (MMC). This guide focuses on the Hydrophobic Charge Induction Chromatography (HCIC) mechanism, optimizing for antibody purification and aggregate removal.[1]
Introduction & Mechanistic Principle[2][3][4]
The compound 4-(1-Methyl-1h-imidazol-4-yl)aniline represents a specialized class of "salt-tolerant" mixed-mode ligands. Unlike traditional ion exchangers that fail at physiological salt concentrations, this ligand operates via Hydrophobic Charge Induction Chromatography (HCIC) .[1]
The "pH-Switch" Mechanism
The ligand combines two distinct functional moieties:
1-Methyl-Imidazole Group (The "Switch"):
At Neutral pH (7.0–8.0): The imidazole ring is uncharged. It binds proteins primarily through hydrophobic interactions and
- stacking with aromatic amino acids (Trp, Tyr, Phe) on the protein surface (e.g., the Fc region of IgG).
At Acidic pH (< 5.0): The imidazole nitrogen becomes protonated (
). The ligand acquires a positive charge. Since the target protein (e.g., IgG) is also positively charged below its isoelectric point (pI), electrostatic repulsion is induced, triggering elution without high salt.
Aniline Group (The Linker): Provides a stable aromatic spacer and the primary amine for covalent coupling to the chromatography matrix.
Advantages Over Protein A[4]
Cost-Efficiency: Synthetic chemical ligand (lower cost than biological Protein A).
Stability: Resistant to alkaline CIP (Clean-In-Place) with 1 M NaOH.
Mild Elution: Elution occurs at pH 4.0–4.5, reducing the risk of acid-induced aggregation common with Protein A (pH 3.0).
Mechanism Visualization
Figure 1: The HCIC "pH-Switch" mechanism utilizing 4-(1-Methyl-1h-imidazol-4-yl)aniline.
Resin Preparation & Characteristics[4]
If the resin is not pre-packed, the ligand must be coupled to a base matrix (e.g., agarose or cellulose).
Coupling Strategy
The aniline amine is less nucleophilic than aliphatic amines. High-efficiency coupling requires Epoxy-activation or NHS-activation .
Ligand Density: Target 20–40
mol/mL gel. Higher densities increase capacity but may hinder elution due to excessive multipoint attachment.
Matrix: Cross-linked Agarose (e.g., Sepharose 6 Fast Flow) is recommended for flow properties and chemical stability.
Key Performance Indicators (KPIs)
Parameter
Value / Range
Notes
Dynamic Binding Capacity (DBC)
30 – 50 mg IgG / mL resin
At 10% breakthrough, pH 7.5
Optimum Binding pH
7.5 – 8.5
Maximizes hydrophobicity of ligand
Elution pH
4.0 – 4.5
Milder than Protein A (pH 3.0)
Salt Tolerance
Up to 1.0 M NaCl
Binding is maintained or enhanced by salt (lyotropic effect)
Experimental Protocol
Materials
Column: 1 mL or 5 mL HiTrap-compatible column packed with 4-(1-Methyl-1h-imidazol-4-yl)aniline resin.
System: FPLC (e.g., ÄKTA system) or manual syringe.
Sample: Clarified cell culture harvest or semi-purified IgG (filtered 0.22
m).
Buffer Recipes
Buffer A (Equilibration/Binding): 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.
Note: NaCl can be increased to 500 mM to suppress non-specific ionic interactions of impurities, as the target ligand binds hydrophobically.
Buffer B (Elution): 50 mM Sodium Acetate, pH 4.0.
Buffer C (CIP): 0.5 M NaOH.
Step-by-Step Workflow
Step 1: Equilibration
Purge system lines with Buffer A.
Equilibrate the column with 5–10 Column Volumes (CV) of Buffer A.
Ensure conductivity and pH traces are stable (pH 7.5).
Step 2: Sample Loading
Adjust sample pH to 7.5 using 1 M Tris or NaOH.
Load sample at a residence time of 2–4 minutes (e.g., 0.5 mL/min for a 1 mL column).
Observation: The UV absorbance (280 nm) should remain low in the flow-through if the target is binding. Impurities (HCPs, DNA) may flow through.
Step 3: Wash
Wash with 5–10 CV of Buffer A.
Optional Intermediate Wash: If purity is low, wash with 20 mM Phosphate, pH 6.0. This removes weakly bound impurities without eluting the IgG.
Step 4: Elution (The "Induction" Step)
Apply a step gradient to 100% Buffer B (pH 4.0) .
Collect fractions (0.5 – 1.0 CV size).
Mechanism: As pH drops, the imidazole ring protonates. The resulting charge repulsion releases the antibody.
Neutralize collected fractions immediately with 1 M Tris-HCl (pH 9.0) to preserve protein stability.
Step 5: Regeneration & CIP
Wash with 3 CV of Buffer B to ensure total elution.
Sanitize with 3–5 CV of 0.5 M NaOH (Buffer C).
Store in 20% Ethanol.
Process Logic & Troubleshooting
Why this ligand works for Aggregates
Aggregates are typically more hydrophobic than monomers. While Protein A binds primarily Fc, mixed-mode ligands like 4-(1-Methyl-1h-imidazol-4-yl)aniline bind via surface hydrophobicity.
Strategy: By running a linear pH gradient (pH 7.5
4.0) rather than a step, you can often separate monomeric IgG (elutes earlier/higher pH) from aggregates (elute later/lower pH due to stronger hydrophobic retention).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Binding Capacity
pH too low during load
Ensure Load pH is > 7.2. Imidazole must be uncharged.
Poor Purity
Non-specific binding of acidic proteins
Increase NaCl in Load/Wash buffer to 300 mM.
Leaching Ligand
Unstable coupling
Verify coupling chemistry (Epoxy/Amide is preferred over CNBr).
Target Elutes in Flow-Through
Ligand density too low
Check resin synthesis; ensure ligand density > 15 mol/mL.
Workflow Diagram
Figure 2: Operational workflow for antibody purification using 4-(1-Methyl-1h-imidazol-4-yl)aniline resin.
References
Shu, J., et al. (2009). "4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification."[2] Journal of Chromatography B.
Schwartz, W., et al. (2001).[1] "Comparison of hydrophobic charge induction chromatography with affinity chromatography on protein A for harvest and purification of antibodies." Journal of Chromatography A.
Chen, J., et al. (2010). "Protein–Ligand interactions for hydrophobic charge-induction chromatography: A QCM-D study." Journal of Chromatography A.
Technical Support: Optimizing the Synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline
Case ID: SYN-IMID-ANI-004 Status: Active Guide Department: Process Chemistry & Optimization[1] Executive Summary The synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline is a common bottleneck in the preparation of kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SYN-IMID-ANI-004
Status: Active Guide
Department: Process Chemistry & Optimization[1]
Executive Summary
The synthesis of 4-(1-Methyl-1H-imidazol-4-yl)aniline is a common bottleneck in the preparation of kinase inhibitors.[1] Users frequently report low yields (<40%) due to three specific failure modes:
Catalyst Deactivation: The imidazole nitrogen coordinates to Palladium, arresting the catalytic cycle.
Protodeboronation: Instability of the boronic acid species under standard basic conditions.
Work-up Losses: The amphoteric nature of the product (containing both a basic imidazole and a weakly basic aniline) leads to significant loss during aqueous extraction.[1]
This guide prioritizes the Nitro-Reductive Route (Route B)[1] over the Direct Coupling (Route A), as it consistently delivers higher overall yields (60-80%) by avoiding the interference of the free amine during the critical C-C bond formation.[1]
Module 1: The Synthetic Strategy
To maximize yield, we recommend a two-step sequence. While a one-step coupling seems efficient, the free aniline in the starting material often poisons the catalyst and complicates purification.
Visualizing the Pathway
The following diagram outlines the recommended "Gold Standard" route versus the problematic direct route.
Caption: Comparison of Synthetic Routes. Route B (Green) prevents catalyst poisoning by the free amine and simplifies purification.[1]
Module 2: Troubleshooting the Suzuki Coupling
Context: This step constructs the biaryl core.[2] The reaction involves 4-bromo-1-methylimidazole and 4-nitrophenylboronic acid .[1]
FAQ: Why does my reaction stall at 50% conversion?
Diagnosis: Catalyst Poisoning.
The N3 nitrogen of the imidazole ring is a potent sigma-donor that displaces phosphine ligands from the Palladium center, creating an inactive Pd(imidazole)_n complex.[1]
The Fix:
Switch Ligands: Move from standard Pd(PPh3)4 to bulky, electron-rich phosphines like SPhos or XPhos .[1] These ligands create a steric shield that prevents the imidazole nitrogen from binding to the Pd center [1].
Base Selection: Use K3PO4 instead of Na2CO3. Phosphate bases often facilitate the transmetallation step more effectively in nitrogen-rich heterocycles.[1]
High solubility for boronic acids; water is essential for the base mechanism.[1]
Base
K3PO4 (2.0 - 3.0 equiv)
Stronger base promotes faster transmetallation before protodeboronation occurs.[1]
Temperature
90°C - 100°C
High temp required to overcome activation energy of electron-rich heterocycles.[1]
Time
4 - 12 Hours
Monitor via LCMS.[1] Do not overheat >12h to avoid deboronation.
Module 3: Troubleshooting the Reduction
Context: Converting the nitro group to the aniline.
FAQ: I used Pd/C and H2, but the reaction is incredibly slow.
Diagnosis: Imidazole Interference.
Just as in the Suzuki step, the imidazole ring can coordinate to the heterogeneous Pd surface, reducing the number of active sites available for H2 activation [2].
The Fix: Use Iron-mediated reduction (Bechamp conditions).[1] This method is robust, unaffected by the imidazole ring, and cheaper.
Protocol: Fe/NH4Cl Reduction
Dissolve: Suspend the nitro-intermediate (1.0 equiv) in EtOH:H2O (3:1).
Add: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).
Heat: Reflux at 80°C with vigorous stirring (mechanical stirring recommended due to heavy slurry).
Monitor: Reaction usually completes in 1-2 hours.
Filter: Filter hot through Celite to remove Iron oxide sludge. Wash the pad with hot Ethanol.
Module 4: Isolation & Purification (Critical)
Context: This is where most yield is lost. The product is amphoteric .
Basic pH: Deprotonated (Soluble in organics, but slightly soluble in water due to polarity).[1]
Visualizing the Work-up Logic
Caption: Decision tree for maximizing recovery during work-up. Standard DCM extraction often fails due to the product's polarity.
FAQ: I extracted with DCM and my yield is 10%. Where is it?
Diagnosis: The product is likely still in the aqueous phase.
The imidazole ring increases water solubility significantly. DCM is often not polar enough to pull the molecule out of the water.
The Fix:
Salting Out: Saturate the aqueous phase with NaCl. This decreases the solubility of organics in the water (salting-out effect).[1]
Polar Solvent System: Use n-Butanol or a mixture of Chloroform/Isopropanol (3:1) for extraction.[1] These mixtures are far more effective for polar heterocycles [3].
pH Control: Ensure the pH is roughly 9-10 . Going too high (pH > 12) might deprotonate the aniline excessively or cause ring instability (rare but possible); going too low keeps the imidazole protonated.[1]
References
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[1] Journal of the American Chemical Society, 129(11), 3358-3366.[1]
Khattab, R. et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives.[1] International Journal of Research in Pharmacy and Chemistry, 2(4), 939.[1]
Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Technical Support Center: Overcoming Challenges in the Purification of 4-(1-Methyl-1h-imidazol-4-yl)aniline
Welcome to the technical support center for the purification of 4-(1-Methyl-1h-imidazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and comp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 4-(1-Methyl-1h-imidazol-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important intermediate. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity 4-(1-Methyl-1h-imidazol-4-yl)aniline.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification process, offering explanations for their causes and providing actionable solutions.
Q1: My purified 4-(1-Methyl-1h-imidazol-4-yl)aniline is discolored (yellow, brown, or pinkish tint). What is the likely cause and how can I resolve this?
A1: Discoloration is a frequent issue and typically points to the presence of oxidative or process-related impurities. The aniline moiety is particularly susceptible to air oxidation, which can form colored polymeric by-products.[1]
Causality and Recommended Solutions:
Oxidation: The primary amino group on the aniline ring can be oxidized, especially when exposed to air and light over time.
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps where the material is heated.[2] Store the purified solid in a tightly sealed container, protected from light, and preferably in a desiccator or under inert gas.[2]
Residual Solvents and Reagents: Incomplete removal of colored starting materials or by-products from the synthesis can lead to discoloration.
Solution: An activated charcoal treatment can be effective.[3][4] After dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period before performing a hot filtration to remove the charcoal and adsorbed impurities.[5]
Chromatography Issues: If using column chromatography, ensure the silica gel is of high quality and the solvents are pure. Acidic impurities in the silica or solvents can sometimes cause on-column degradation.
Solution: Use fresh, high-purity solvents and consider neutralizing the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent system.
Q2: I am experiencing "oiling out" instead of crystallization during recrystallization. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than forming a crystalline solid.[5] This is often due to a high impurity level depressing the melting point or using a suboptimal solvent system.[5]
Causality and Recommended Solutions:
High Impurity Load: Significant amounts of impurities can lower the melting point of the mixture below the temperature of the solution, causing it to melt and separate as an oil.
Solution: First, attempt to pre-purify the crude material. This could involve a simple filtration to remove insoluble matter or a quick wash with a solvent in which the desired compound is sparingly soluble but the impurities are highly soluble.
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or the polarity difference between the compound and solvent is not ideal for crystallization.
Solution: Adjust your solvent system. If using a single solvent, try a different one with slightly lower solvating power. For mixed-solvent systems, altering the ratio of the "good" solvent to the "poor" solvent (anti-solvent) is crucial.[5] A good starting point is to dissolve the compound in a minimum amount of a hot, good solvent and then slowly add a poor solvent until persistent turbidity is observed.[4][5] Then, add a few drops of the good solvent to redissolve the turbidity before allowing it to cool slowly.[4]
Cooling Rate: Cooling the solution too rapidly can favor the formation of an amorphous oil over an ordered crystal lattice.[5][6]
Solution: Allow the solution to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth, before transferring it to an ice bath.[5][6]
Q3: My yield is very low after recrystallization. What are the common pitfalls?
A3: Low recovery is a frustrating but common issue in recrystallization, often stemming from procedural missteps.[3]
Causality and Recommended Solutions:
Using Too Much Solvent: The most frequent cause of low yield is dissolving the compound in an excessive volume of hot solvent.[3] This results in a solution that is not supersaturated upon cooling, and a significant portion of the product remains dissolved.
Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[3][6] Add the hot solvent in small portions, allowing time for dissolution between additions.
Premature Crystallization During Hot Filtration: If a hot filtration step is necessary (e.g., after charcoal treatment), the compound can crystallize on the filter paper or in the funnel if the solution cools too quickly.
Solution: Use a pre-heated funnel (e.g., by placing it over the boiling flask) and filter the solution as quickly as possible.[5] It can also be helpful to add a small excess of hot solvent just before filtration to ensure the compound remains in solution.
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave product in the mother liquor.
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
Washing with the Wrong Solvent or Temperature: Washing the collected crystals with a solvent in which they are soluble, or with a solvent that is not ice-cold, will redissolve some of the product.[3]
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent or an even poorer, cold solvent in which the compound is known to be insoluble.
Q4: How can I effectively remove starting materials, specifically unmethylated 4-(1H-imidazol-4-yl)aniline or other isomeric impurities?
A4: The separation of structurally similar impurities is a significant challenge that often requires more than simple recrystallization.
Causality and Recommended Solutions:
Similar Solubility Profiles: Starting materials and isomers often have very similar polarities and solubility characteristics to the desired product, making them difficult to separate by recrystallization alone.
Solution 1: Column Chromatography: This is the most effective method for separating compounds with minor structural differences. A well-chosen eluent system is key. Start with a non-polar solvent and gradually increase the polarity. For 4-(1-Methyl-1h-imidazol-4-yl)aniline, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.[7][8]
Solution 2: Acid-Base Extraction: The basicity of the imidazole and aniline nitrogens can be exploited. The pKa values of the desired product and potential impurities might be different enough to allow for selective extraction. For instance, careful pH adjustment of an aqueous solution containing the mixture could lead to the precipitation of one compound while the other remains in solution.
Solution 3: Derivatization: In some challenging cases, a temporary derivatization of the aniline's primary amine or the unmethylated imidazole's N-H proton can alter the polarity enough to allow for easy separation. The protecting group is then removed in a subsequent step. This is a more advanced technique and should be considered when other methods fail.
Section 2: Frequently Asked Questions (FAQs)
General Properties and Handling
Q5: What are the key physical properties of 4-(1-Methyl-1h-imidazol-4-yl)aniline that are relevant to its purification?
A5: Key properties include its melting point, which is reported in the range of 143-147 °C, and its form as a powder.[9][10] It is a combustible solid.[9] Understanding its solubility is crucial for selecting appropriate recrystallization or chromatography solvents. While specific solubility data is not extensively published, its structure suggests moderate polarity.
Q6: What are the recommended storage conditions for purified 4-(1-Methyl-1h-imidazol-4-yl)aniline?
A6: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from acids and strong oxidizing agents.[11] To prevent degradation, especially oxidation of the aniline group, storage under an inert atmosphere (like argon or nitrogen) and protection from light is recommended.[2]
Recrystallization
Q7: What are some good starting solvent systems for the recrystallization of 4-(1-Methyl-1h-imidazol-4-yl)aniline?
A7: While specific literature on the recrystallization of this exact compound is sparse, related imidazole and aniline compounds offer guidance.[12][13] A good approach is to test solubility in a range of solvents of varying polarities. Potential single solvents could include ethanol, methanol, or ethyl acetate.[12][13] Mixed solvent systems are often very effective.[4] Good candidates to try would be:
Q8: How can I induce crystallization if my cooled solution remains clear?
A8: If crystals do not form spontaneously from a supersaturated solution, several techniques can be used to induce nucleation:[5]
Scratching: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass can provide nucleation sites.[3][5]
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This will act as a template for crystal growth.[5]
Reduce Solvent Volume: It's possible too much solvent was added. Gently heat the solution to evaporate a small amount of the solvent to increase the concentration, and then allow it to cool again.[5]
Flash Freezing: Briefly cool a small portion of the solution in a dry ice/acetone bath to force solidification, then allow it to warm back up to the temperature of the bulk solution. The small solid particles formed can act as seed crystals.
Chromatography
Q9: What is a good starting mobile phase for flash column chromatography of 4-(1-Methyl-1h-imidazol-4-yl)aniline?
A9: A good starting point for developing a mobile phase is to use Thin-Layer Chromatography (TLC). Based on the structure, a solvent system of ethyl acetate in hexanes or dichloromethane in methanol is a logical choice.
Recommended TLC Development: Spot the crude mixture on a TLC plate and develop it in a series of solvent systems with increasing polarity (e.g., 20% EtOAc/Hexanes, 50% EtOAc/Hexanes, 100% EtOAc, and then 5% MeOH/DCM, 10% MeOH/DCM). The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.3-0.4.
Q10: The compound seems to be streaking on my TLC plate and chromatography column. What could be the cause?
A10: Streaking is often caused by interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel.
Solution: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia (in the form of a methanolic ammonia solution), to your eluent. This will neutralize the acidic sites on the silica gel and lead to sharper bands and better separation.
Characterization
Q11: What are the expected spectroscopic signatures for pure 4-(1-Methyl-1h-imidazol-4-yl)aniline?
¹H NMR: Expect signals for the aromatic protons on the aniline ring (likely two doublets), signals for the protons on the imidazole ring, a singlet for the N-methyl group, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.
¹³C NMR: Expect distinct signals for each of the unique carbon atoms in the aromatic and heterocyclic rings, as well as a signal for the methyl carbon.
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at an m/z corresponding to the molecular weight of the compound (173.22 g/mol ).[16][17]
Section 3: Experimental Protocols and Visualizations
Protocol 1: General Recrystallization Procedure
Solvent Selection: Based on preliminary solubility tests, choose an appropriate single or mixed solvent system.
Dissolution: Place the crude 4-(1-Methyl-1h-imidazol-4-yl)aniline in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot solvent (or the more soluble solvent in a mixed pair) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid is just completely dissolved.[3][6]
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.[5]
Crystallization:
Single Solvent: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
Mixed Solvent: Slowly add the anti-solvent (the "poor" solvent) to the hot solution until a slight turbidity persists. Add a drop or two of the hot "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly.[4]
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent.[3]
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation and an Rf of ~0.3-0.4 for the target compound. Consider adding 0.5-1% triethylamine to the eluent to prevent streaking.
Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, start with a lower polarity mixture and gradually increase the polarity.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Stability and proper storage conditions for 4-(1-Methyl-1h-imidazol-4-yl)aniline
Technical Support Center: 4-(1-Methyl-1h-imidazol-4-yl)aniline A Guide to Stability and Proper Handling for Researchers Frequently Asked Questions (FAQs) Q1: What are the optimal long-term storage conditions for solid 4-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-(1-Methyl-1h-imidazol-4-yl)aniline
A Guide to Stability and Proper Handling for Researchers
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid 4-(1-Methyl-1h-imidazol-4-yl)aniline?
The stability of solid 4-(1-Methyl-1h-imidazol-4-yl)aniline is critical for ensuring the reproducibility of experimental results. As an aromatic amine, this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and moisture. The imidazole ring, while generally stable, can also be involved in degradation pathways.
Core Recommendation: Store the solid compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at a reduced temperature.
Parameter
Recommendation
Rationale
Temperature
2-8°C or -20°C
Lower temperatures slow down the rate of potential degradation reactions. For long-term storage, -20°C is preferable.
Atmosphere
Inert gas (Argon or Nitrogen)
The aniline moiety is prone to oxidation by atmospheric oxygen, often leading to coloration of the sample. An inert atmosphere minimizes this risk.
Light
Amber vial or stored in the dark
Aromatic amines can be light-sensitive, leading to photodegradation. Protection from light is crucial for maintaining purity.
Container
Tightly sealed, inert material (e.g., glass)
Prevents exposure to moisture and atmospheric oxygen. Glass is a suitable inert material.
Moisture
Store in a desiccator
Aromatic amines can be hygroscopic, and absorbed moisture can facilitate degradation.[1]
Q2: How should I prepare and store solutions of this compound? Which solvents are recommended?
For most applications, stock solutions are prepared in aprotic polar solvents.
Recommended Solvents:
Dimethyl sulfoxide (DMSO)
Dimethylformamide (DMF)
Ethanol
Best Practices for Solution Handling:
Fresh is Best: It is highly recommended to prepare solutions fresh for each experiment to avoid degradation.
Stock Solution Storage: If storage is necessary, prepare concentrated stock solutions in anhydrous DMSO or ethanol. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
Solvent Purity: Use anhydrous, high-purity solvents to minimize contaminants that could react with the compound.
Aqueous Solutions: The compound's solubility in aqueous buffers may be limited. When diluting a stock solution into an aqueous medium, be mindful of potential precipitation. The imidazole moiety provides a site for protonation, so solubility may be pH-dependent.
A Note on Solvent Reactivity: While DMSO and DMF are excellent solvents, they are not entirely inert. There are instances in the literature where these solvents can participate in or accelerate the degradation of dissolved compounds, particularly those with reactive functional groups.[3]
Q3: What are the potential degradation pathways for 4-(1-Methyl-1h-imidazol-4-yl)aniline?
Understanding potential degradation pathways is key to troubleshooting and interpreting experimental results. Both the aniline and the imidazole moieties can be susceptible to degradation.
Oxidation of the Aniline Group: The primary amino group on the aniline ring is a common site for oxidation. This can lead to the formation of colored impurities and oligomeric condensation products.[4]
Reactions of the Imidazole Ring: The imidazole ring is generally stable, but can undergo oxidation or photodegradation, especially in solution.[5]
Potential degradation pathways for 4-(1-Methyl-1h-imidazol-4-yl)aniline.
Q4: How can I assess the purity of my 4-(1-Methyl-1h-imidazol-4-yl)aniline sample?
Regularly assessing the purity of your compound is essential. A combination of analytical techniques provides a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method is typically suitable.
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2-6.0) is a good starting point.[6][7][8]
Detection: UV detection at a wavelength where the compound has significant absorbance.
Note for Basic Compounds: As imidazole-containing compounds are basic, peak tailing can be an issue. The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) in the mobile phase can improve peak shape.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying potential impurities and degradation products by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify major impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard.[6]
Troubleshooting Guide
Problem 1: The solid compound has changed color (e.g., from off-white to brownish).
Possible Cause: This is a classic sign of oxidation of the aniline group. Aromatic amines are well-known to darken over time upon exposure to air and light.
Suggested Solutions:
Assess Purity: Before use, check the purity of the discolored material by HPLC.
Repurification: If minor impurities are detected, the compound may be repurified by recrystallization or column chromatography.
Discard: If significant degradation has occurred, it is best to discard the material to ensure reliable experimental outcomes.
Prevention: Review your storage protocol. Ensure the compound is stored under an inert atmosphere, in the dark, and at a low temperature.
Problem 2: I am observing inconsistent results in my biological or chemical assays.
Possible Cause: This is often due to the instability of the compound in solution. Degradation can occur over the course of an experiment, leading to a lower effective concentration of the active compound and the presence of potentially interfering degradation products.[2]
Suggested Solutions:
Prepare Fresh Solutions: Always prepare working solutions immediately before use from a solid or a freshly thawed stock solution.
Minimize Exposure: Protect solutions from light by using amber vials or wrapping them in foil. Keep solutions on ice during the experiment if compatible with the assay.
pH and Buffer Effects: Investigate if the pH of your assay buffer affects the compound's stability.
Control Experiments: Include a control where the compound is incubated in the assay buffer for the duration of the experiment and then analyzed by HPLC to check for degradation.
Workflow to minimize variability due to solution instability.
Problem 3: I am having difficulty purifying the compound by silica gel column chromatography (streaking).
Possible Cause: The basic nature of the aniline and imidazole groups can lead to strong interactions with the acidic silica gel, causing the compound to streak down the column and resulting in poor separation.
Suggested Solution: Add a small amount of a basic modifier to your eluent system.
Triethylamine (TEA): Typically, adding 0.5-1% triethylamine to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes) will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.[2]
References
American Chemical Society. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]
Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 42(12), 608-611.
Shi, Q. H., et al. (2009). 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification.
Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. (2015). ResearchGate. Retrieved from [Link]
HBM4EU. (n.d.). Prioritised substance group: Anilines. Retrieved from [Link]
Al-Shabrawi, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 103.
A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction and High Performance Liquid Chromatography with MS-MS and MS–SIM Detection. (2026).
Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 134(8), 1099-1104.
Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496.
Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved from [Link]
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
PubChemLite. (n.d.). 4-(1h-imidazol-1-yl)aniline (C9H9N3). Retrieved from [Link]
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3324-3333.
Technical Support Center: Stability & Degradation of 4-(1-Methyl-1H-imidazol-4-yl)aniline
The following technical guide is structured as a Tier 3 Support Knowledge Base for 4-(1-Methyl-1H-imidazol-4-yl)aniline . It is designed for analytical chemists and formulation scientists encountering stability issues du...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for 4-(1-Methyl-1H-imidazol-4-yl)aniline . It is designed for analytical chemists and formulation scientists encountering stability issues during drug development or assay validation.
Status: Active | Last Updated: 2026-02-19 | Doc ID: TS-IMID-ANI-04
Applicable For: API Handling, Forced Degradation Studies, HPLC Method Development
Executive Technical Summary
4-(1-Methyl-1H-imidazol-4-yl)aniline is a bi-functional intermediate characterized by an electron-rich aniline moiety conjugated to a 1-methylimidazole ring. This conjugation creates a "push-pull" electronic system that, while chemically versatile, introduces specific stability vulnerabilities.
Primary Risk: Oxidative coupling and polymerization (browning) driven by the aniline group.
Secondary Risk: Imidazole ring opening under high-stress oxidative or photolytic conditions.
Storage Mandate: Store at -20°C under inert atmosphere (Ar/N₂). Protect from light.
Troubleshooting Guide: Common Degradation Scenarios
Issue 1: "My sample turned from pale yellow to dark brown/black in DMSO."
Diagnosis: Oxidative Polymerization (The "Aniline Black" Pathway).
Mechanism:
The primary aniline amine (-NH₂) is highly susceptible to autoxidation. In solution (especially DMSO, which can contain trace peroxides or absorb water), the aniline undergoes single-electron transfer (SET) to form a cation radical. These radicals couple to form azo-dimers (colored red/orange) or polymerize into complex polyanilines (dark brown/black).
Immediate Action: Check the age of your DMSO. Use only anhydrous, deoxygenated DMSO packed under argon.
Prevention: Add an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) if the assay permits.
Issue 2: "I see new peaks at RRT 0.8 and 1.2 after exposure to light."
Diagnosis: Photolytic Degradation & Ring Rearrangement.
Mechanism:
The conjugated
-system absorbs UV light, promoting the molecule to an excited singlet state.
Aniline Photo-oxidation: Generates nitro- and nitroso- derivatives.
Imidazole Rearrangement: While the 1-methyl substitution protects against some tautomeric shifts, high-intensity UV can induce Norrish-type cleavages or ring expansion/contraction, particularly if oxygen is present (Singlet Oxygen attack).
Issue 3: "LC-MS shows a mass shift of +16 Da and +32 Da."
Diagnosis: N-Oxidation or C-Hydroxylation.
Mechanism:
+16 Da (M+O): Likely formation of the N-oxide on the imidazole nitrogen (N3 position) or hydroxylation of the aniline ring (forming an aminophenol).
+32 Da (M+2O): Formation of the nitro derivative (from aniline) or di-oxidation of the imidazole double bond leading to ring opening.
Deep Dive: Degradation Pathways & Mechanisms[1]
The following diagram illustrates the critical degradation nodes for 4-(1-Methyl-1H-imidazol-4-yl)aniline.
Figure 1: Primary degradation pathways showing the bifurcation between aniline-driven polymerization (left) and imidazole ring oxidation (right).
Forced Degradation Protocol (Stress Testing)
To validate your analytical method (HPLC/LC-MS), perform the following stress tests. This ensures your method is "stability-indicating" and can resolve the parent peak from degradants.
Stress Condition
Protocol
Expected Result
Mechanistic Insight
Acid Hydrolysis
0.1 N HCl, 60°C, 4-24 hrs
Stable (High recovery).
The imidazole ring is basic and protonates, stabilizing it against hydrolysis.
Base Hydrolysis
0.1 N NaOH, 60°C, 4-24 hrs
Minor Degradation.
Aniline is stable; Imidazole may show slight ring opening under extreme basicity.
Oxidation
3% H₂O₂, RT, 1-4 hrs
Rapid Degradation.
Formation of N-oxides, azo-dimers, and ring-opened species. Critical Control Point.
Photolysis
1.2 million lux hrs (ICH Q1B)
Moderate Degradation.
Discoloration (yellowing). Appearance of early eluting polar degradants.
Thermal
60°C (Solid State), 7 days
Stable (if dry).
Instability is driven by moisture/solvent; solid state is relatively robust.
FAQ: Analytical & Handling
Q: Can I use acetonitrile as a solvent for stock preparation?A: Yes, Acetonitrile (ACN) is preferred over DMSO for stability. ACN is aprotic and non-oxidizing. However, ensure the compound is fully soluble. If DMSO is required for solubility, prepare fresh immediately before use.
Q: What is the dominant impurity I should track?A: The Azo-dimer (formed by the coupling of two aniline units) is the most common process impurity and degradant. It typically elutes later than the parent peak in Reverse Phase HPLC due to increased hydrophobicity.
Q: Why does the imidazole ring degrade?A: While 1-methylimidazole is more stable than unsubstituted imidazole, the C4/C5 double bond is electron-rich. In the presence of Reactive Oxygen Species (ROS), it acts as a nucleophile, forming unstable cyclic peroxides or hydroxylated intermediates that eventually cleave to form amides (e.g., N-methyl-N'-formylurea derivatives).
References
Huang, Y., et al. (2019).[1] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments.[2] Applied and Environmental Microbiology.
Golin, T., et al. (2024). Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Environmental Science: Atmospheres.
PubChem. (2025).[3] Compound Summary: 4-(1H-imidazol-1-yl)aniline (Analog Reference).[4] National Library of Medicine.
Singh, A., et al. (2018).[5] Technical Considerations of Forced Degradation Studies of New Drug Substances. Journal of Drug Delivery and Therapeutics.
Technical Support Center: Regioselectivity in Imidazole Arylation
Topic: Addressing Regioselectivity Issues in the Arylation of Imidazoles Audience: Researchers, Medicinal Chemists, Process Chemists Format: Troubleshooting Guide, FAQs, and Standard Operating Procedures (SOPs) Core Dire...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Addressing Regioselectivity Issues in the Arylation of Imidazoles
Audience: Researchers, Medicinal Chemists, Process Chemists
Format: Troubleshooting Guide, FAQs, and Standard Operating Procedures (SOPs)
Core Directive & Strategy
The arylation of imidazoles is a non-trivial challenge due to the heterocycle's ambident nature. You are dealing with a substrate that possesses:
Tautomeric ambiguity (N1 vs. N3 migration).
Multiple nucleophilic sites (N1 vs. C2/C4/C5).
Divergent C-H activation profiles (Acidity at C2 vs. Electrophilicity at C5).
This guide moves beyond generic "optimization" and provides a mechanistic decision framework. We treat the reaction not just as a coupling, but as a site-selective targeting problem solved by catalyst and protecting group architecture.[1]
Interactive Troubleshooting & Decision Logic
Visualizing the Reactivity Landscape
Before selecting conditions, understand the inherent bias of the imidazole ring.
Figure 1: Reactivity map illustrating the divergence between N-arylation sites and C-H activation modes based on mechanistic drivers (sterics vs. electronics).
Module 1: N-Arylation Troubleshooting
The Problem: 4-substituted imidazoles exist in rapid tautomeric equilibrium. Standard basic alkylation/arylation often yields a mixture of N1-aryl (desired, remote from substituent) and N3-aryl (undesired, adjacent to substituent) products.
FAQ: N-Arylation Selectivity
Q1: Why am I getting a 1:1 mixture of regioisomers with 4-methylimidazole?
Cause: Under basic conditions (e.g., NaH, K2CO3), the imidazole anion is generated. The steric difference between the two nitrogen atoms is often insufficient to direct the incoming electrophile exclusively, especially with smaller electrophiles or high temperatures.
Solution: Switch to Palladium-Catalyzed Cross-Coupling . The active Pd(0) species is bulky. It prefers the less sterically hindered N1 position (distal to the C4 substituent).
Critical Tweak: Imidazoles inhibit Pd catalysts by binding to the metal. You must use a pre-activated catalyst system or specific bulky phosphines (e.g., tBuXPhos) to prevent catalyst poisoning [1].
Q2: My Pd-catalyzed N-arylation stalled. The starting material is untouched.
Diagnosis: Catalyst poisoning. The imidazole substrate likely displaced the ligand on the Palladium, forming an inactive complex.
Fix:
Pre-heat the Pd precursor and ligand (e.g., Pd2(dba)3 + Ligand) in the solvent for 1-2 minutes before adding the imidazole substrate. This ensures the active catalytic species forms first.
Use biaryl phosphine ligands (BrettPhos or tBuXPhos) which form stable, active complexes that resist displacement by the imidazole nitrogen [2].
Module 2: C-H Arylation Troubleshooting
The Problem: You want to arylate a carbon, but the metal inserts at the wrong one. C5 is electronically favored (electrophilic attack), but C2 is acidic.
FAQ: Controlling C-Site Selectivity
Q3: How do I switch selectivity from C5 to C2?
C5-Selective (Default): Use Pd(OAc)2 with a bulky phosphine (e.g., SPhos) and a carbonate base. The mechanism involves Electrophilic Metalation-Deprotonation (EMD) or Concerted Metalation-Deprotonation (CMD) at the most electron-rich double bond (C4-C5), favoring C5 due to N1 directing effects [3].
C2-Selective (The Switch): Introduce Copper (CuI) or switch to Nickel .
Why? The C2 proton is the most acidic (pKa ~18.6). Copper mediates the deprotonation/metalation at C2, then transmetalates to Palladium. Alternatively, Ni-catalysis in tertiary alcohol solvents favors C2 arylation exclusively [4].
Q4: I need to arylate C4, but I only get C5 products. Why?
Reality Check: Direct C4 arylation is virtually impossible on a standard imidazole ring because C4 is the least reactive position (electronically deficient compared to C5 and less acidic than C2).
The Fix: Use the SEM-Switch Strategy .
Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl).[2]
Arylate C2 (if needed) and C5 (easy).
Remove SEM and re-protect. The SEM group will naturally migrate to the other nitrogen (N3), effectively turning the old "C4" into a reactive "C5" position [3].[3]
Best for: Coupling 4-substituted imidazoles with aryl bromides/chlorides without N3 byproducts.
Materials:
4-Substituted Imidazole (1.0 equiv)
Aryl Halide (1.0 equiv)
Catalyst: Pd₂(dba)₃ (1.0 mol%)
Ligand: tBuXPhos (2.0 mol%) (Note: Me₄tBuXPhos is also effective)
Base: K₃PO₄ (1.4 equiv)
Solvent: Toluene (anhydrous)
Step-by-Step:
Pre-activation (CRITICAL): In a reaction tube, add Pd₂(dba)₃, tBuXPhos, and Toluene. Heat at 80°C for 2 minutes. The solution should turn from dark purple/black to a lighter orange/brown, indicating active catalyst formation.
Substrate Addition: Cool slightly. Add the aryl halide, imidazole, and K₃PO₄.
Reaction: Seal the tube and heat at 110°C for 12–15 hours.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[2] Concentrate and purify via flash chromatography.
Protocol B: Sequential C-H Arylation (The SEM-Switch Workflow)
Best for: Synthesizing 1,4,5-triarylimidazoles or accessing the difficult C4 position.
Phase 1: C5-Arylation
Reactants: 1-SEM-imidazole (1.0 equiv), Aryl Bromide A (1.2 equiv).[2]
Conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2.5 equiv) in Dioxane at 100°C.
Reagent: Treat the C5-arylated product with SEM-Cl (or perform N-alkylation if SEM is not used) to force migration, or simply remove SEM (TFA/DCM) and re-protect.
Note: In many cases, removing the SEM group allows the tautomer to flip. Re-protecting often places the group on the less hindered nitrogen, effectively swapping C4 and C5 indices.
Phase 3: C2-Arylation (Optional)
Conditions: Use the C5-product. Add Aryl Iodide B, Pd(OAc)₂ (5 mol%), CuI (10 mol%), Cs₂CO₃ in DMF at 140°C.
Outcome:C2-arylation occurs due to Cu-mediated acidity.
Mechanistic Logic Diagram
Use this flow to determine your experimental path.
Figure 2: Decision tree for selecting reaction conditions based on regioselectivity requirements.
References
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles.
Journal of the American Chemical Society, 2012.[4]
Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides.
Organic Letters, 2007.[5]
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles.
Journal of the American Chemical Society, 2010.
C–H Arylation and Alkenylation of Imidazoles by Nickel Catalysis.
Chemical Science, 2015.
4-(1-Methyl-1h-imidazol-4-yl)aniline compared to other aniline derivatives
This comprehensive technical guide details the properties, synthesis, and applications of 4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS 89250-16-8), contrasting it with structurally related aniline derivatives used in medici...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive technical guide details the properties, synthesis, and applications of 4-(1-Methyl-1H-imidazol-4-yl)aniline (CAS 89250-16-8), contrasting it with structurally related aniline derivatives used in medicinal chemistry.
Executive Summary & Chemical Profile
4-(1-Methyl-1H-imidazol-4-yl)aniline is a bifunctional building block characterized by a primary aniline amine and a basic imidazole ring. It serves as a "privileged scaffold" in the design of Type I and Type II kinase inhibitors, often functioning as a solvent-exposed tail or a hinge-binding motif.
Key Feature: The C-linked imidazole (C4 attachment) with a fixed N-methyl group distinguishes it from the N-linked isomer (4-(1H-imidazol-1-yl)aniline) and the tautomeric unmethylated analog.
Comparative Analysis: Performance & Properties
This section objectively compares the target molecule against three common alternatives used in similar drug discovery contexts.
H-Bonding Specificity: Unlike the unmethylated analog, 4-(1-Methyl-1H-imidazol-4-yl)aniline cannot donate a hydrogen bond from the imidazole ring. This restrictiveness is useful for probing specific interactions in the ATP-binding pocket without introducing tautomeric ambiguity.
Basicity & Solubility: The imidazole nitrogen (N3) remains basic (pKa ~7), which can improve the aqueous solubility of lipophilic drug candidates via protonation at physiological pH. This is a distinct advantage over the lipophilic 3-(trifluoromethyl)aniline .
Regiochemistry: The C-linked imidazole extends the molecule's length significantly more than the N-linked isomer, allowing it to reach deeper into solvent channels or distinct sub-pockets (e.g., the DFG-out pocket in kinases).
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Methodology: This convergent route avoids the handling of potentially explosive diazonium intermediates and allows for late-stage diversification.
Degassing: Charge a reaction vial with Reactant A, Reactant B, and Base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vial.
Reaction: Heat the mixture to 90°C for 12–16 hours.
Validation: Monitor by TLC (10% MeOH in DCM). The starting iodide (high R_f) should disappear; the product will appear as a polar, UV-active spot (lower R_f).
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Rinse with EtOAc.
Extraction: Dilute filtrate with water. Extract with EtOAc (3x).
Note: Due to the imidazole, the product may remain in the aqueous phase if the pH is acidic. Ensure pH > 9 during extraction.
Purification: Flash Column Chromatography on Amine-Functionalized Silica (to prevent tailing) or standard Silica with 1% Triethylamine in the eluent (DCM/MeOH gradient 0→10%).
Protocol B: Amide Coupling (Application)
Context: Attaching the aniline to a carboxylic acid scaffold (e.g., a kinase core).
Activation: Dissolve the Carboxylic Acid core (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min.
Validation: LC-MS should show the mass of [M+H]⁺ corresponding to the amide.
Isolation: Precipitate by adding cold water. If the product is soluble, extract with n-Butanol or DCM.
Data Visualization
Figure 1: Synthesis Logic & Pathway
Caption: Convergent Suzuki-Miyaura synthesis route followed by downstream amide coupling for drug discovery.
Figure 2: SAR Decision Matrix
Caption: Decision tree for selecting the appropriate aniline derivative based on SAR requirements.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 910176, 4-(1H-imidazol-4-yl)aniline. Retrieved from [Link]
Ueda, S., et al. (2012).Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. (Contextual reference for imidazole-aniline couplings).
A comparative analysis of synthesis methods for N-arylimidazoles
Executive Summary This guide provides a technical comparative analysis of the primary synthetic methodologies for N-arylimidazoles , a critical pharmacophore in medicinal chemistry (e.g., p38 MAP kinase inhibitors, antif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparative analysis of the primary synthetic methodologies for N-arylimidazoles , a critical pharmacophore in medicinal chemistry (e.g., p38 MAP kinase inhibitors, antifungal agents).[1] We analyze four distinct approaches: Buchwald-Hartwig Cross-Coupling , Ullmann-Type Coupling , Chan-Lam Oxidative Coupling , and De Novo Cyclization (Van Leusen) .
Each method is evaluated based on reaction mechanism, substrate scope, scalability, and green chemistry metrics. Detailed experimental protocols and decision-making frameworks are provided to assist researchers in selecting the optimal pathway for their specific target.
Strategic Context: The N-Arylimidazole Scaffold
N-arylimidazoles function as bioisosteres for amides and esters, offering improved metabolic stability and lipophilicity. However, the
- C-N bond formation remains a synthetic bottleneck due to the reduced nucleophilicity of the imidazole nitrogen and the potential for N1 vs. N3 regioisomerism.
Decision Matrix: Method Selection
The following decision tree illustrates the logical flow for selecting a synthesis method based on substrate availability and sensitivity.
Figure 1: Strategic decision framework for N-arylimidazole synthesis.
Method A: Buchwald-Hartwig Cross-Coupling
The Precision Tool: Best for complex, high-value intermediates requiring high yields and functional group tolerance.
Mechanism & Causality
This method utilizes a Pd(0)/Pd(II) catalytic cycle.[2] The key to success with imidazoles—which can act as catalyst poisons—is the use of bulky biaryl phosphine ligands (e.g., tBuXPhos , BrettPhos ). These ligands promote reductive elimination and prevent the formation of stable, inactive Pd-imidazole complexes.
Scope: Aryl bromides, chlorides, and triflates.
Self-Validating Step: The color change from dark red/brown to black often indicates catalyst decomposition (Pd black formation); a persistent orange/red solution usually signals active catalyst.
Charge: To a dry Schlenk tube, add Pd_2(dba)_3 (1.0 mol%) and tBuXPhos (2.2 mol%).
Solvent: Add anhydrous Dioxane (5 mL/mmol) and stir at 100°C for 2 minutes to pre-form the active catalyst species (crucial for reproducibility).
Workup: Filter through Celite (to remove Pd residues) and concentrate.
Method B: Ullmann-Type Coupling (Modified)
The Industrial Workhorse: Ideal for large-scale synthesis where cost is a driver and substrates are thermally stable.
Mechanism & Causality
Unlike the classical harsh Ullmann reaction, modern variants use ligands (e.g., 1,10-phenanthroline , trans-1,2-diaminocyclohexane ) to stabilize the Cu(I) species and lower the activation energy. The mechanism involves the formation of a cuprate intermediate followed by oxidative addition/reductive elimination or a radical pathway (substrate dependent).
Experimental Protocol
Scope: Aryl iodides (preferred) and bromides.
Self-Validating Step: A blue/green color indicates Cu(II) formation (inactive/oxidized); the reaction should generally remain reddish-brown or opaque under inert atmosphere.
Charge: CuI (10 mol%), 1,10-phenanthroline (20 mol%), Aryl Iodide (1.0 equiv), Imidazole (1.5 equiv), and Cs_2CO_3 (2.0 equiv).
Solvent:DMF or DMSO (highly polar solvents are required to solubilize the base).
Reaction: Heat at 110–130°C for 24 hours under Argon.
Note: Requires efficient stirring as the inorganic base is insoluble.
Method C: Chan-Lam Oxidative Coupling
The Mild Alternative: Best for late-stage functionalization of complex molecules sensitive to high heat or strong bases.
Mechanism & Causality
This reaction proceeds via a Cu(II) oxidative coupling mechanism using aryl boronic acids. Unlike Ullmann/Buchwald, it requires an oxidant (usually atmospheric O_2 ). The base (e.g., pyridine) acts as a ligand for Copper and aids in the transmetallation step.
Experimental Protocol
Scope: Aryl boronic acids (wide availability).
Self-Validating Step: The reaction must be open to air (or under O2 balloon). If the reaction stalls, replenishing the oxygen atmosphere often restarts it.
Charge:Cu(OAc)_2 (10–20 mol% or 1.0 equiv for faster rates), Aryl Boronic Acid (1.5 equiv), Imidazole (1.0 equiv).
Solvent:DCM or MeOH .
Base: Add Pyridine (2.0 equiv) or TEA .
Reaction: Stir vigorously at Room Temperature (25°C) open to the air (drying tube recommended) for 24–48 hours.
Comparative Data Analysis
Feature
Buchwald-Hartwig
Ullmann-Type (Modern)
Chan-Lam
Van Leusen (De Novo)
Catalyst
Palladium (Expensive)
Copper (Cheap)
Copper (Cheap)
None (Base only)
Substrate
Aryl Halides
Aryl Iodides/Bromides
Aryl Boronic Acids
Aldimines + TosMIC
Temperature
80–110°C
110–140°C
20–40°C (RT)
Reflux / RT
Yield (Avg)
85–98%
60–90%
50–85%
60–80%
Steric Tolerance
High (with specific ligands)
Moderate
Low
High (Regioselective)
Green Metrics
Poor (Pd toxicity, Solvent)
Moderate
Good (RT, Air)
Moderate (Atom Economy)
Key Limitation
Cost, Pd removal
Harsh conditions
Slow kinetics, Excess reagents
Multistep precursor synthesis
References
Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. (2024). Overview of synthetic routes.
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. MIT Open Access. Mechanistic insights into Pd-catalysis.
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Journal of Organic Chemistry. Optimization of Ullmann ligands.
Chan-Lam Coupling. Organic Chemistry Portal. Mechanism and scope of oxidative coupling.
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. De novo synthesis from TosMIC.
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Research. Green protocols.
A Comparative Guide to Catalytic Systems for N-Arylation Reactions: From Palladium to Photoredox
Abstract The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. This guide pro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative analysis of the primary catalytic systems for N-arylation reactions, a critical class of C-N bond-forming transformations. We will delve into the mechanistic details, performance data, and practical considerations for palladium-, copper-, and nickel-based catalysts. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on catalyst selection for their specific synthetic challenges. We will explore the nuances of each system, supported by experimental data and protocols, to bridge the gap between theoretical understanding and practical application.
Chapter 1: The Archetype: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has become one of the most reliable and widely used methods for the synthesis of aryl amines.[1] Its development marked a significant leap forward from harsher, more limited methods.[1][2] The reaction's success is built upon a deep mechanistic understanding and the continuous evolution of sophisticated catalyst systems.
Mechanistic Underpinnings: The Pd(0)/Pd(II) Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][4] The cycle is initiated by the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) species. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, crucial step is the reductive elimination of the C-N bond, which releases the desired N-aryl product and regenerates the active Pd(0) catalyst.[3]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The Critical Role of the Ligand
The evolution of the Buchwald-Hartwig amination is a story of ligand development. Early systems using simple phosphine ligands had limited scope. The breakthrough came with the introduction of sterically hindered, electron-rich phosphine ligands.[1]
Bidentate Ligands: Ligands like BINAP and DPEPhos were among the first to show broad utility, particularly for coupling primary amines.[1] Their chelating nature is thought to prevent the formation of inactive palladium dimers and promote the reductive elimination step.
Bulky Monodentate Ligands (Biarylphosphines): The development of ligands such as XPhos, RuPhos, and SPhos revolutionized the field. Their steric bulk facilitates the reductive elimination step, which is often rate-limiting, while their electron-donating nature promotes the initial oxidative addition. This class of ligands has enabled the coupling of a vast range of amines and even challenging aryl chlorides.[1][5]
The choice of ligand is causal; a bulkier ligand can accelerate the final product-forming step, while a more electron-rich ligand can facilitate the initial activation of the aryl halide.
Performance & Substrate Scope
Palladium-catalyzed systems offer the broadest substrate scope for N-arylation. They are generally effective for a wide range of aryl and heteroaryl halides and pseudohalides (triflates, tosylates).
Feature
Palladium-Catalyzed N-Arylation
Supporting Experimental Data
Aryl Halide Reactivity
I > Br > OTs > Cl
Aryl chlorides often require more specialized, electron-rich ligands (e.g., biarylphosphines) and stronger bases to achieve high yields.[6]
The reaction is highly versatile, accommodating a wide array of nitrogen nucleophiles.[7]
Functional Group Tolerance
Generally good, but sensitive to strong bases.
The use of milder bases like K3PO4 or Cs2CO3 can improve tolerance for base-sensitive functional groups.[4]
Typical Conditions
Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand, NaOtBu or K3PO4, Toluene or Dioxane, 80-110 °C.[4]
Reaction times can range from a few hours to 24 hours.[8]
Standard Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative example for the coupling of an aryl bromide with a secondary amine.
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with Pd(OAc)2 (1-2 mol%) and a suitable biarylphosphine ligand (e.g., XPhos, 2-4 mol%).
Reaction Setup: To the flask, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and a base such as sodium tert-butoxide (1.4 equiv).
Solvent Addition: Anhydrous toluene or dioxane is added to the flask.
Reaction Execution: The flask is sealed and heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
Workup and Purification: After completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Chapter 2: The Classic Reimagined: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is the oldest transition metal-catalyzed N-arylation reaction, first reported in the early 20th century.[9][10] Historically, it was plagued by harsh reaction conditions (high temperatures, stoichiometric copper) and limited substrate scope.[11][12] However, modern advancements, particularly the introduction of ligands, have revitalized this classic transformation.[13][14]
Mechanistic Evolution: From Cu(I) to Cu(III)
The precise mechanism of the Ullmann reaction is still a subject of debate, but it is distinct from the palladium-catalyzed pathway. Most modern proposals involve a Cu(I) active species. One plausible mechanism involves the coordination of the amine to a Cu(I) salt, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate.[15][16] Reductive elimination from this high-valent copper species then yields the N-aryl product and regenerates the Cu(I) catalyst.[15][16] Other proposed mechanisms include single electron transfer (SET) pathways.[13]
Caption: A proposed catalytic cycle for the modern Ullmann N-arylation.
Ligand Design for Copper
The renaissance of the Ullmann reaction is largely due to the discovery that ligands can dramatically accelerate the reaction, allowing for catalytic amounts of copper and milder conditions.[10] Common and effective ligands include:
Diamines: 1,10-Phenanthroline and its derivatives are highly effective.
Amino Acids: L-proline and N-methylpyrrolidine-2-carboxylate have proven to be simple, inexpensive, and efficient ligands.[14]
These ligands are believed to solubilize the copper species and facilitate the key steps of oxidative addition and reductive elimination.
Performance & Orthogonality to Palladium
Copper-catalyzed systems offer a valuable alternative to palladium, particularly for certain substrate classes.
Feature
Copper-Catalyzed N-Arylation
Supporting Experimental Data
Aryl Halide Reactivity
I > Br >> Cl
Aryl iodides and bromides are the preferred substrates. Aryl chlorides are generally unreactive under typical conditions.[12]
Amine Scope
N-H containing heterocycles, amides, and anilines.
Copper catalysts are often superior for the N-arylation of azoles and other N-heterocycles.
Functional Group Tolerance
Good, often tolerates functional groups sensitive to Pd catalysts.
The milder conditions of modern protocols have expanded functional group compatibility.[14]
Typical Conditions
CuI (5-10 mol%), Ligand (10-20 mol%), K2CO3 or K3PO4, DMSO or DMF, 110-140 °C.[8][14]
Reactions often require higher temperatures and longer reaction times compared to palladium systems.[8]
Standard Experimental Protocol: Modern Ullmann N-Arylation
This protocol is a representative example for the coupling of an aryl iodide with an amide.[14]
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the amide (1.0 equiv), aryl iodide (1.2 equiv), potassium phosphate (2.0 equiv), copper(I) iodide (5 mol%), and the ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 10 mol%).[14]
Solvent Addition: Add anhydrous DMSO to the flask.[14]
Reaction Execution: The reaction mixture is stirred vigorously and heated to 110 °C. The reaction is monitored by TLC or LC-MS.[14]
Workup and Purification: Upon completion, the mixture is cooled, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by silica gel column chromatography.[14]
Chapter 3: The Emerging Challenger: Nickel-Catalyzed N-Arylation
Nickel, being more earth-abundant and economical than palladium, has emerged as a powerful catalyst for cross-coupling reactions.[17][18] Nickel catalysts exhibit unique reactivity, often succeeding where palladium catalysts fail, particularly with challenging substrates.
Mechanistic Pathways: Beyond the Traditional Cycle
Nickel catalysis can proceed through various mechanistic pathways. While a Ni(0)/Ni(II) cycle analogous to palladium is operative, nickel's diverse redox chemistry also allows for Ni(I)/Ni(III) cycles, which are often invoked in photoredox and electrochemical methods.[19][20] These alternative pathways enable the activation of traditionally less reactive electrophiles.
Unique Reactivity and Photoredox/Dual Catalysis
A key advantage of nickel is its ability to effectively couple aryl chlorides, which are often challenging substrates for palladium.[21][22] Furthermore, the integration of nickel catalysis with photoredox catalysis has opened new frontiers.[23][24] In these dual catalytic systems, a photocatalyst, upon excitation by light, can engage in single-electron transfer with the nickel catalyst or the substrates, enabling C-N bond formation under exceptionally mild conditions.[25][26]
Caption: Simplified workflow for Nickel/Photoredox dual catalysis in N-arylation.
Performance Data: Nickel in Action
Nickel catalysis is particularly advantageous for cost-effective large-scale synthesis and for substrates that are recalcitrant to other methods.
Feature
Nickel-Catalyzed N-Arylation
Supporting Experimental Data
Aryl Halide Reactivity
Br ≈ Cl > OTs > I
Excellent reactivity with aryl chlorides makes it a cost-effective choice.[21][27]
Amine Scope
Broad, including primary and secondary amines and amides.
Recent methods have expanded the scope to include a wide variety of nitrogen nucleophiles.[21][22]
Functional Group Tolerance
Good, especially in photoredox systems operating at room temperature.
The mild conditions of photoredox nickel catalysis allow for excellent functional group tolerance.[25][26]
Typical Conditions
Ni(COD)2 or NiCl2(ligand) complex, phosphine or N-heterocyclic carbene (NHC) ligand, organic or inorganic base, Toluene or DMA, 100 °C. Photoredox systems often run at room temperature.[21][23]
The choice of ligand and reaction conditions is crucial for success.
Choosing the optimal catalyst system requires a careful evaluation of the specific substrates, desired reaction scale, cost considerations, and available laboratory equipment.
Decision-Making Workflow
The following flowchart provides a simplified guide for selecting an appropriate catalytic system based on the nature of the aryl halide.
Caption: A decision workflow for selecting an N-arylation catalyst.
Summary Performance Table
Parameter
Palladium (Buchwald-Hartwig)
Copper (Ullmann)
Nickel
Relative Cost
High
Low
Low-Medium
Typical Temp.
80-110 °C
110-140 °C
25-110 °C
Aryl Halide Scope
I, Br, Cl, OTs, OMs
I, Br (Cl is poor)
Cl, Br, I, OTs
Amine Scope
Very Broad
Good, esp. for N-heterocycles
Broad
Functional Group Tolerance
Good to Very Good
Good
Good to Excellent
Key Advantage
Broadest scope and high reliability
Cost-effective, good for specific heterocycles
Excellent for aryl chlorides, enables photoredox catalysis
Conclusion
The field of N-arylation has matured significantly, offering chemists a powerful and diverse toolkit for constructing C-N bonds. Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for its broad scope and reliability. The modern, ligand-accelerated Ullmann condensation provides a cost-effective and often complementary approach, particularly for the arylation of N-heterocycles. The emergence of nickel catalysis, especially when coupled with photoredox strategies, presents a sustainable and powerful alternative, capable of activating challenging substrates under remarkably mild conditions. A thorough understanding of the strengths and limitations of each catalytic system, as outlined in this guide, is essential for the rational design and successful execution of modern synthetic strategies.
Mollica, A., et al. (2019). Deaminative Reductive Arylation Enabled by Nickel/Photoredox Dual Catalysis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6814238/]
van Klink, G.P.M., et al. The mechanism of the modified Ullmann reaction. University of Groningen research portal. [URL: https://research.rug.nl/en/publications/the-mechanism-of-the-modified-ullmann-reaction]
Szilágyi, I. M., et al. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503770/]
Wang, D., et al. (2021). Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8935405/]
Loh, J. Y., & Martin, R. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [URL: https://surface.syr.edu/cgi/viewcontent.cgi?article=1027&context=honors_capstone]
BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. [URL: https://www.benchchem.com/application-notes/a-robust-ullmann-condensation-protocol-for-the-synthesis-of-n-aryl-benzamides]
ACS Publications. (2021). Late-Stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c07923]
Fors, B. P., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. MIT Open Access Articles. [URL: https://dspace.mit.edu/handle/1721.1/77983]
Tassone, J. P., et al. (2021). Nickel-Catalyzed N-Arylation of Amides with (Hetero)aryl Electrophiles by Using a DBU/NaTFA Dual-Base System. Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1337-6459]
van der Ham, A. G. J., et al. (2023). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
Yang, L., et al. (2023). Photochemical Ni-Catalyzed Selective Mono-N-Arylation. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01594]
Zhang, W., et al. (2021). Nickel-Catalyzed N-Arylation of NH-Sulfoximines with Aryl Halides via Paired Electrolysis. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202016310]
ResearchGate. The general mechanism of the Pd-catalyzed N-arylation reaction. [URL: https://www.researchgate.
ACS Publications. (2023). Nickel-Catalyzed Reductive Alkylation and Arylation of Arylallylamines via C–N Bond Cleavage. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03531]
Biswas, S., et al. (2013). Recent Advances in Nickel Catalysis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836799/]
BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. [URL: https://www.benchchem.
Lundrigan, T., et al. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28009218/]
Organ, M. G., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2008/ob/b801479e]
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0438]
University of Helsinki. (2021). Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. HELDA. [URL: https://helda.helsinki.fi/handle/10138/334237]
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [URL: https://www.mdpi.com/2073-4344/10/10/1102]
Wang, D., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3773489/]
BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Synthesis of 5-aryl-N-phenylpyridin-3-amines. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-catalytic-systems-for-the-synthesis-of-5-aryl-n-phenylpyridin-3-amines]
ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [URL: https://www.researchgate.
DalSpace. (2023). Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. [URL: https://dalspace.library.dal.ca/handle/10222/82998]
Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. [URL: https://onlinelibrary.wiley.com/doi/pdf/10.1002/9783527828166.ch12]
WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [URL: https://www.purdue.
MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [URL: https://www.mdpi.com/2673-4551/4/3/26]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5113533/]
A*STAR Open Access Repository. (2017). Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst. [URL: https://research-repository.a-star.edu.sg/handle/20.500.12372/29969]
ACS Publications. (2003). Palladium-catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/ar0200428]
Validation of Analytical Techniques for 4-(1-Methyl-1H-imidazol-4-yl)aniline: A Comparative Technical Guide
Executive Summary & Compound Profile 4-(1-Methyl-1H-imidazol-4-yl)aniline is a critical nitrogenous heterocycle, often utilized as a pharmacophore building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
4-(1-Methyl-1H-imidazol-4-yl)aniline is a critical nitrogenous heterocycle, often utilized as a pharmacophore building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and other bioactive small molecules. Its structure—comprising a basic imidazole ring linked to a primary aniline—presents unique analytical challenges, specifically regarding peak tailing (due to silanol interactions) and pH-dependent solubility.
This guide objectively compares the two dominant analytical techniques for this compound: RP-HPLC with Diode Array Detection (HPLC-DAD) for routine assay/purity analysis, and LC-MS/MS for trace impurity profiling.
The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the development phase and sensitivity requirements.
Figure 1: Decision tree for selecting analytical methodologies based on sensitivity needs and compound concentration.
Deep Dive: Validated Experimental Protocols
Method A: HPLC-DAD (High Stability & Precision)
Rationale: The use of a phosphate buffer at pH 3.0 ensures the imidazole nitrogen is fully protonated, improving solubility and reducing peak tailing by masking silanol interactions on the column.
Protocol:
Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (
mm, 3.5 µm).
Why: "SB" (Stable Bond) or "XBridge" technologies withstand acidic pH and provide steric protection against silanol activity.
Mobile Phase:
A: 25 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Orthophosphoric acid.
B: Acetonitrile (HPLC Grade).
Gradient Program:
: 95% A / 5% B
: 40% A / 60% B
: 95% A / 5% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV at 260 nm (primary) and 210 nm (secondary).
Column Temp: 30°C.
Self-Validating Check: Calculate the Tailing Factor (
) for the main peak. A value of confirms the buffer strength is sufficient to suppress silanol activity.
Method B: LC-MS/MS (High Sensitivity)
Rationale: Phosphate buffers are non-volatile and incompatible with MS. We switch to Ammonium Formate/Formic Acid.
The following data represents typical performance metrics derived from validating aniline-imidazole derivatives under ICH Q2(R1) guidelines.
Parameter
HPLC-DAD Results
LC-MS/MS Results
Acceptance Criteria
Specificity
No interference at
Mass selective unique transition
No interference > 1%
Linearity ()
(Range: 1–100 µg/mL)
(Range: 1–1000 ng/mL)
Accuracy (Recovery)
98.5% – 101.5%
90.0% – 110.0%
98–102% (Assay)
Precision (RSD)
(Assay)
LOD
0.05 µg/mL
0.5 ng/mL
S/N > 3:1
LOQ
0.15 µg/mL
1.5 ng/mL
S/N > 10:1
Analytical Workflow Visualization
This diagram details the step-by-step validation workflow, ensuring "Trustworthiness" through checkpoints.
Figure 2: Step-by-step analytical validation workflow compliant with ICH Q2(R2) guidelines.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Nakahara, R., et al. (2011).[2] "High-performance Liquid Chromatographic Ultraviolet Detection of Nilotinib in Human Plasma... and Comparison with LC-MS/MS." Biomedical Chromatography. (Demonstrates the correlation between HPLC-UV and LC-MS for imidazole-aniline derivatives). Link
Ramu, I., et al. (2016).[3] "Development and validation of Stability indicating HPLC method for the determination of Nilotinib hydrochloride." International Journal of Pharmacy and Pharmaceutical Sciences. (Provides specific buffer and column conditions for structural analogs). Link
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. (Guidance for LC-MS/MS validation parameters). Link
A Comparative Guide to the Synthesis of Structural Analogs of 4-(1-Methyl-1H-imidazol-4-yl)aniline for Researchers and Drug Development Professionals
The scaffold of 4-(1-methyl-1H-imidazol-4-yl)aniline is a privileged structure in medicinal chemistry, serving as a key building block for a variety of therapeutic agents. Its unique combination of a substituted imidazol...
Author: BenchChem Technical Support Team. Date: February 2026
The scaffold of 4-(1-methyl-1H-imidazol-4-yl)aniline is a privileged structure in medicinal chemistry, serving as a key building block for a variety of therapeutic agents. Its unique combination of a substituted imidazole ring and an aniline moiety allows for diverse interactions with biological targets. This guide provides an in-depth comparison of synthetic methodologies for preparing structural analogs of this core, offering insights into the rationale behind experimental choices and presenting comparative data to inform drug discovery and development programs.
Introduction: The Significance of the 4-(1-Methyl-1H-imidazol-4-yl)aniline Scaffold
The 4-(1-methyl-1H-imidazol-4-yl)aniline core is a versatile pharmacophore found in numerous biologically active compounds. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, can participate in hydrogen bonding and coordination with metal ions, while the aniline portion provides a handle for further functionalization and can engage in various intermolecular interactions.[1][2] This combination has led to the development of potent inhibitors of various enzymes and receptor modulators. The strategic modification of this scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the synthesis of its analogs a critical aspect of modern drug discovery.
Synthetic Strategies for Analog Development: A Comparative Overview
The synthesis of structural analogs of 4-(1-methyl-1H-imidazol-4-yl)aniline can be broadly categorized into two main approaches:
Construction of the Imidazole Ring: Building the imidazole core onto a pre-functionalized aniline or its precursor.
Functionalization of a Pre-formed Imidazole-Aniline Scaffold: Modifying the core structure at various positions.
This guide will explore key synthetic routes within these categories, providing detailed protocols and comparative data where available.
De Novo Synthesis of the Imidazole Core: The Radziszewski and Related Reactions
A cornerstone in imidazole synthesis is the Radziszewski reaction, a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) with ammonium acetate.[3][4] This multicomponent reaction offers a straightforward approach to constructing polysubstituted imidazoles.
General Workflow for Radziszewski-type Synthesis:
Caption: General workflow for the Radziszewski synthesis of trisubstituted imidazoles.
Protocol 1: Synthesis of a 2,4,5-Trisubsituted Imidazole Analog
This protocol describes a general procedure for the synthesis of a 2,4,5-trisubstituted imidazole, which can be adapted to produce analogs of the target scaffold.
A mixture of benzil (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (2.5 mmol) is prepared.
A catalytic amount of cupric chloride (10 mol%) is added.
The mixture is heated under reflux in a suitable solvent (e.g., ethanol) or under microwave irradiation for a specified time (typically 10-30 minutes).[3]
The reaction progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
The precipitated solid is collected by filtration, washed with water, and dried.
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Comparative Data:
The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes a comparison of different catalysts used in the one-pot synthesis of 2,4,5-trisubstituted imidazoles.
This data highlights that microwave-assisted synthesis with a catalyst like cupric chloride can significantly reduce reaction times while maintaining high yields.
Synthesis via α-Haloketones and Amidines
An alternative and versatile approach involves the reaction of an α-haloketone with an amidine. This method allows for the introduction of various substituents on both the imidazole and aniline rings.
General Synthetic Pathway:
Caption: Synthesis of substituted imidazoles from α-haloketones and amidines.
Protocol 2: Synthesis of a 1,4-Disubstituted Imidazole
This protocol outlines the synthesis of a 1-methyl-4-phenyl-1H-imidazol-2-amine, a close analog to the core structure of interest.[5]
Materials:
α-Bromoacetophenone
N-Methylguanidine
Solvent (e.g., DMF)
Base (e.g., NaH)
Procedure:
To a solution of N-methylguanidine in DMF, sodium hydride is added portion-wise at 0 °C.
A solution of α-bromoacetophenone in DMF is then added dropwise to the reaction mixture.
The reaction is stirred at room temperature until completion, as monitored by TLC.
The reaction is quenched with water and the product is extracted with an organic solvent.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography.
This three-step sequence involving cyclization, hydrolysis, and methylation can provide the target compound in a good overall yield.[5]
Functionalization of the Pre-formed 4-(1-Methyl-1H-imidazol-4-yl)aniline Scaffold
Once the core scaffold is synthesized, further diversification can be achieved by modifying the aniline moiety.
N-Alkylation and N-Acylation of the Aniline Group
The primary amine of the aniline ring is a versatile functional group that can be readily alkylated or acylated to introduce a wide range of substituents.
Protocol 3: N-Acetylation of an Imidazole-Aniline Derivative
This protocol describes the synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives, demonstrating a common N-acylation reaction.
The starting aniline derivative is dissolved in a suitable solvent.
A base is added to the solution.
Acetyl chloride or acetic anhydride is added dropwise at 0 °C.
The reaction is stirred at room temperature until completion.
The reaction mixture is washed with water and brine.
The organic layer is dried and concentrated to yield the acetylated product.
Comparative Biological Activity
The structural modifications introduced through these synthetic routes can have a profound impact on the biological activity of the resulting analogs. For instance, a study on 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives revealed that the nature of the substituent on the acetamide nitrogen significantly influences their anticancer activity against colon (HT-29) and breast (MCF-7) carcinoma cell lines.[6]
This data suggests that the introduction of a substituted benzyl group enhances the cytotoxic activity compared to a simple methyl group.
Conclusion and Future Directions
The synthesis of structural analogs based on the 4-(1-methyl-1H-imidazol-4-yl)aniline scaffold is a dynamic area of research with significant potential for the discovery of novel therapeutic agents. The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. Multicomponent reactions like the Radziszewski synthesis offer an efficient route to highly substituted imidazoles, while functionalization of a pre-formed core allows for rapid diversification.
Future research in this area will likely focus on the development of more stereoselective and enantioselective synthetic methods, as well as the exploration of novel bioisosteric replacements for the aniline and imidazole rings to further optimize the pharmacological properties of these promising compounds. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute their synthetic strategies in this exciting field.
References
Özkay, Y., Işıkdağ, İ., İncesu, Z., & Akalın, G. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. [Link]
Shalini, K., Sharma, P. K., & Kumar, N. (2010). Imidazole and its biological activities: A review. Der Chemica Sinica, 1(1), 36-47.
Khattab, M., Ragab, F. A., & El-Diwani, H. I. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1596-1604.
Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). A convenient synthesis of 1,4-diaryl-1H-imidazoles. Synthesis, 2000(12), 1814-1816.
Sharma, D., Narasimhan, B., Kumar, P., Judge, V., Narang, R., De Clercq, E., & Balzarini, J. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. European Journal of Medicinal Chemistry, 44(6), 2347-2353.
Pandey, J., et al. (2009). Synthesis and antitubercular screening of imidazole derivatives. European Journal of Medicinal Chemistry, 44(8), 3350-3355.
Puratchikody, A., & Doble, M. (2007). Synthesis and biological screening of di- and trisubstituted imidazoles. Bioorganic & Medicinal Chemistry, 15(3), 1083-1090.
Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119.
Chundawat, T. S., Sharma, N., Kumari, P., & Bhagat, S. (2016).
Kumar, D., & Kumar, N. (2013). One-pot synthesis of 2,4,5-trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Journal of Chemical Sciences, 125(4), 811-816.
Heravi, M. M., Sadjadi, S., Oskooie, H. A., Hekmatshoar, R., & Bamoharram, F. F. (2008). A green and efficient synthesis of 2,4,5-trisubstituted imidazoles using a reusable catalyst. Molecular Diversity, 12(3-4), 181-185.
Khattab, M., Galal, S. A., Ragab, F. A., & El Diwani, H. I. (2012). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline.
PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved February 19, 2026, from [Link]
Wang, L., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610.
A Comparative Guide to Nilotinib Synthesis: An In-depth Analysis of Precursors and Routes
For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, Nilotinib, a potent second-generation tyrosine kinase inhibitor, stands as a cornerstone in the treatment of ch...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Nilotinib, a potent second-generation tyrosine kinase inhibitor, stands as a cornerstone in the treatment of chronic myeloid leukemia (CML). The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance to ensure its accessibility. This guide provides a comprehensive comparison of the traditional Novartis synthesis with prominent alternative routes, offering a deep dive into the underlying chemistry, experimental data, and strategic advantages of each approach.
The Established Benchmark: The Novartis Synthesis
The original synthesis of Nilotinib, as patented by Novartis, has long served as the industry standard. However, it is characterized by a multi-step process that presents several challenges in terms of efficiency and scalability. The Novartis route is a lengthy process, often requiring nearly a dozen steps and multiple days to complete.[1][2] While specific yields for each step are not always publicly disclosed, the overall yield is generally considered to be low.[1][2]
A key intermediate in the Novartis synthesis is 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. The synthesis of this intermediate itself involves multiple steps, starting from 3-amino-4-methylbenzoic acid. Another critical precursor is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. The final step involves the amide coupling of these two key intermediates.
The Rise of a Formidable Challenger: The Buchwald Synthesis
A significant advancement in the synthesis of Nilotinib was reported by the Buchwald group, offering a more convergent and efficient approach. This route dramatically reduces the number of synthetic steps to as few as four, with a significantly shorter overall reaction time of less than 24 hours and reported overall yields exceeding 85%.[1][2]
The Buchwald synthesis is centered around a highly efficient palladium-catalyzed amination (the Buchwald-Hartwig amination) to couple the key pyrimidine and aniline fragments. This method has demonstrated high yields and excellent functional group tolerance, making it an attractive alternative for industrial-scale production.[1] While initially developed on a laboratory scale, studies have explored its scalability for large-scale manufacturing.[1][2]
A Novel and Efficient Alternative: The Amala et al. Process
Researchers Amala and colleagues have described a novel and efficient process for Nilotinib synthesis that also presents a significant improvement over the traditional route. This process focuses on optimizing the synthesis of key intermediates and the final coupling step, resulting in high purity and good yields.
This alternative route involves the synthesis of the intermediate 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide, which is then condensed with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one to yield Nilotinib.[3] The reported yields for the individual steps are consistently high, ranging from 60-97%, a substantial improvement over the 20-50% reported for some steps in the original Novartis patent.[4]
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the Novartis, Buchwald, and Amala et al. synthetic routes for Nilotinib.
Established for industrial production, but with efficiency drawbacks[1]
Demonstrated potential for large-scale, flow-based synthesis[1][2]
Designed for efficiency and economic advantage on a larger scale[3]
Alternative Precursors: Expanding the Synthetic Toolbox
The choice of starting materials significantly impacts the overall efficiency and cost of the synthesis. Research into alternative precursors for the key intermediates of Nilotinib is an active area of investigation.
For the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , alternative starting materials to the commonly used 3-amino-5-bromobenzotrifluoride include:
3-Fluoro-5-(trifluoromethyl)aniline: This precursor can undergo nucleophilic aromatic substitution with 4-methylimidazole.
5-Chloro-3-(trifluoromethyl)aniline: Similar to the fluoro derivative, this can be used in nucleophilic substitution reactions.
For the synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid , alternatives to starting from 3-amino-4-methylbenzoic acid include:
4-Methyl-3-nitrobenzoic acid: This can be a more readily available starting material, which is then reduced to the corresponding amine.
Use of pre-formed pyrimidine fragments: Instead of constructing the pyrimidine ring, pre-functionalized pyrimidines can be coupled with the aniline derivative.
The selection of a specific precursor will depend on factors such as cost, availability, and the specific synthetic strategy being employed.
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized, step-by-step methodology for the key transformations in the discussed synthetic routes. For detailed and specific experimental conditions, it is crucial to consult the primary literature and patents.
Buchwald-Hartwig Amination for Nilotinib Synthesis (Illustrative Protocol)
Reaction Setup: To an oven-dried flask, add the aryl halide (e.g., a derivative of 4-methyl-3-aminobenzoic acid), the amine (3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen).
Reaction: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Nilotinib precursor.
Amala et al. Process: Guanidination and Condensation (Illustrative Protocol)
Step 1: Guanidination of 3-amino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide
Reaction Setup: In a reaction vessel, suspend the starting aminobenzamide in a suitable solvent (e.g., n-butanol).
Acidification and Reagent Addition: Add a mineral acid (e.g., HCl) followed by an aqueous solution of cyanamide.
Reaction: Heat the mixture to reflux (typically 90-100 °C) for several hours, monitoring the reaction by HPLC.
Isolation: Cool the reaction mixture to precipitate the guanidinium salt. Filter the solid and wash with a cold solvent.
Step 2: Condensation to form Nilotinib
Reaction Setup: Combine the guanidinium salt from the previous step with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a high-boiling solvent like n-butanol.
Reaction: Heat the mixture to reflux (typically 110-120 °C) for several hours until the reaction is complete as monitored by HPLC.
Isolation and Purification: Cool the reaction mixture to allow Nilotinib to crystallize. Filter the product, wash with appropriate solvents, and dry under vacuum to obtain pure Nilotinib.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the core transformations of each route.
Novartis Synthesis Pathway
Caption: High-level overview of the multi-step Novartis synthesis of Nilotinib.
Buchwald Synthesis Pathway
Caption: Convergent Buchwald synthesis of Nilotinib via palladium-catalyzed amination.
Amala et al. Process Pathway
Caption: Key transformations in the novel Nilotinib synthesis by Amala et al.
Conclusion and Future Outlook
The synthesis of Nilotinib has evolved significantly from its initial discovery. The development of more convergent and efficient routes, such as the Buchwald synthesis and the process described by Amala et al., represents a major step forward in making this life-saving medication more accessible. These alternative pathways offer substantial advantages in terms of reduced step counts, higher overall yields, and shorter reaction times, all of which are critical factors for industrial-scale pharmaceutical manufacturing.
Future research will likely focus on further optimizing these routes, exploring novel catalysts, and developing more sustainable and environmentally friendly synthetic methods. The continuous pursuit of innovation in the synthesis of Nilotinib will undoubtedly play a crucial role in the global fight against chronic myeloid leukemia.
References
Cheung, J., et al. (2019). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia University Journal of Student Research, 13. [Link]
Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. (2019). Columbia University Journal of Student Research. [Link]
Novartis Pharma AG. (2004). Process for the preparation of nilotinib hydrochloride. EP2626355B1.
Nilotinib Intermediate: Role In Drug Development. (2025). Arborpharm. [Link]
Amala, K., et al. (2013). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 25(8), 4599-4602. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-Methyl-1h-imidazol-4-yl)aniline
Welcome to your essential guide for the safe and compliant disposal of 4-(1-Methyl-1h-imidazol-4-yl)aniline. As scientists dedicated to innovation, our responsibility extends beyond the bench to the entire lifecycle of t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to your essential guide for the safe and compliant disposal of 4-(1-Methyl-1h-imidazol-4-yl)aniline. As scientists dedicated to innovation, our responsibility extends beyond the bench to the entire lifecycle of the chemical reagents we employ. Mishandling chemical waste not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This document provides a procedural, in-depth guide rooted in field-proven best practices to ensure that this compound is managed responsibly from the moment it is deemed waste to its final disposition. Our goal is to empower you with the knowledge to maintain a safe laboratory environment and uphold the principles of chemical stewardship.
The "Why": Synthesizing the Hazard Profile
Before we can define a disposal procedure, we must first understand the inherent risks of the substance. While a specific Safety Data Sheet (SDS) for 4-(1-Methyl-1h-imidazol-4-yl)aniline may not always be readily available, as experienced chemists, we can deduce its likely hazard profile by examining its constituent molecular fragments: the methylated imidazole ring and the aniline moiety.
The Aniline Contribution: Aniline and its derivatives are well-documented for their toxicity. They are typically classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Aniline itself is suspected of causing genetic defects and cancer and is known to cause damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life.[2][4]
The Imidazole Contribution: The imidazole group, while less acutely toxic than aniline, is known to cause severe skin burns and eye damage.[5][6] It is also classified as harmful if swallowed and may damage fertility or an unborn child.[6]
Synthesized Risk Assessment: By combining these profiles, we must operate under the assumption that 4-(1-Methyl-1h-imidazol-4-yl)aniline is a hazardous substance. It should be treated as acutely toxic via oral, dermal, and inhalation routes, a potential carcinogen or mutagen, a skin and eye irritant/corrosive, and an environmental toxin with high aquatic toxicity. This conservative approach is the cornerstone of a self-validating safety system in any research environment.
The Regulatory Landscape: Understanding Your Obligations
In the United States, the primary federal law governing the disposal of hazardous waste is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[7][8] RCRA establishes a "cradle-to-grave" framework, which means the generator of the waste is responsible for it from the point of generation to its ultimate, environmentally sound disposal.[7][8]
Your institution's Environmental Health & Safety (EH&S) department is your primary resource for navigating specific local and state regulations, which may be more stringent than federal law.[9]
Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of 4-(1-Methyl-1h-imidazol-4-yl)aniline is not a single action but a systematic process.
Step 1: Hazardous Waste Determination
The first crucial step, as mandated by RCRA, is to formally determine that the substance is a hazardous waste.[10] This determination is made at the point of generation, before any mixing or dilution.[10] Given the synthesized hazard profile, any pure, unused 4-(1-Methyl-1h-imidazol-4-yl)aniline, contaminated materials (e.g., pipette tips, gloves, paper towels), or reaction mixtures containing it should be managed as hazardous waste.
Step 2: Segregation and Collection
Causality: Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Imidazole and aniline derivatives are incompatible with strong oxidizing agents and strong acids.[11][12][13] Mixing these wastes could lead to a fire, explosion, or the release of toxic gases.
Procedure:
Designate a specific, sealed, and clearly labeled waste container exclusively for 4-(1-Methyl-1h-imidazol-4-yl)aniline and directly related waste (e.g., contaminated consumables).
Collect aqueous and non-aqueous waste streams in separate containers unless they are generated from the same process.[9]
Crucially, do not mix this waste with other waste streams. Combining a hazardous waste with a non-hazardous one renders the entire mixture hazardous, significantly increasing disposal costs and complexity.[9]
Step 3: Containerization and Labeling
Causality: Proper containerization and labeling ensure safe handling, prevent leaks, and communicate hazards to everyone, from lab personnel to waste disposal technicians.
Procedure:
Select a Compatible Container: Use a sealable, airtight container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass container with a screw-top lid is typically appropriate.[12][13]
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label, which should be available from your EH&S department.[12]
Complete the Label: Fill out the label completely, including:
The words "Hazardous Waste"
The full chemical name: "4-(1-Methyl-1h-imidazol-4-yl)aniline" and any other components in the waste stream.
The specific hazard characteristics (e.g., Toxic, Environmental Hazard).
The accumulation start date (the date the first waste was added).
Step 4: On-Site Accumulation
Causality: RCRA specifies strict rules for the temporary storage of hazardous waste to minimize risks within the facility.
Procedure:
Store at or Near the Point of Generation: Keep the waste container in the laboratory where it was generated, in a designated and controlled area.[13]
Ensure Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.
Adhere to Accumulation Limits: Depending on your facility's generator status (e.g., Large Quantity Generator), there are strict time limits for how long waste can be stored on-site (e.g., 90 days).[7]
Step 5: Final Disposal via Licensed Professionals
Causality: The final treatment and disposal of hazardous waste require specialized facilities and expertise to ensure environmental protection and regulatory compliance. University and commercial labs are prohibited from using outside vendors not approved by their institution or disposing of this waste via standard trash or sanitary sewer.[13]
Procedure:
When the container is full or is approaching its accumulation time limit, complete a chemical collection request form as required by your institution's EH&S department.[12][13]
EH&S or a contracted hazardous waste disposal company will then collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Ensure the "cradle-to-grave" chain of custody is documented with a completed Uniform Hazardous Waste Manifest, which tracks the waste to its final destination.[7]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the waste management process for 4-(1-Methyl-1h-imidazol-4-yl)aniline.
Caption: Decision workflow for the proper disposal of chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is paramount.
Alert Personnel: Immediately notify others in the vicinity.
Isolate the Area: Secure the area to prevent further contamination or exposure.
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves, and chemical safety goggles.[12] For larger spills, respiratory protection may be necessary.[13]
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to absorb the spilled substance. Do not use combustible materials like paper towels as the primary absorbent.
Clean-Up: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[12]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Report: Report the incident to your supervisor and EH&S department, regardless of the size.[12]
Summary of Hazard and Disposal Information
Parameter
Assessment for 4-(1-Methyl-1h-imidazol-4-yl)aniline
Justification / Source Analogy
Acute Toxicity
Category 3 or 4 (Oral, Dermal, Inhalation) . Treat as toxic.
Based on aniline and imidazole classifications.[4][6][14]
Likely D001 (Ignitability, if flashpoint is low), D002 (Corrosivity, if pH is extreme), and potentially listed F or K codes depending on the process generating the waste.
Fisher Scientific. (2025, December 20). Safety Data Sheet for 4-(1-Methyl-1H-pyrazol-3-yl)aniline.
University of Washington. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]
University of Washington Environmental Health & Safety. (2025, February 28). Imidazole. Retrieved from [Link]
European Chemicals Agency (ECHA). (2025, November 12). Substance Information.
Fisher Scientific. (2023, September 5). Safety Data Sheet for 2-(1H-Imidazol-1-yl)aniline.
ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet.
Thermo Fisher Scientific. (2010, November 26). Safety Data Sheet for N-Methyl aniline.
Alfa Aesar. (n.d.). Safety Data Sheet for Aniline. Retrieved from [Link]
Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved from [Link]
PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
Ensafe. (2017, November 14). EPA Rules For Hazardous Waste Management: A Primer on RCRA. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
U.S. Government Publishing Office. (2016, November 28). 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. Retrieved from [Link]